molecular formula C9H17N B1385798 N-(cyclopropylmethyl)cyclopentanamine CAS No. 898911-74-5

N-(cyclopropylmethyl)cyclopentanamine

Número de catálogo: B1385798
Número CAS: 898911-74-5
Peso molecular: 139.24 g/mol
Clave InChI: CUJOUJDTVQIJRO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(cyclopropylmethyl)cyclopentanamine is a useful research compound. Its molecular formula is C9H17N and its molecular weight is 139.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(cyclopropylmethyl)cyclopentanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(cyclopropylmethyl)cyclopentanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-(cyclopropylmethyl)cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-4-9(3-1)10-7-8-5-6-8/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJOUJDTVQIJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651447
Record name N-(Cyclopropylmethyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898911-74-5
Record name N-(Cyclopropylmethyl)cyclopentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898911-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Cyclopropylmethyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Physicochemical Profiling of N-(Cyclopropylmethyl)cyclopentanamine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(cyclopropylmethyl)cyclopentanamine (CAS: 898911-74-5) is a highly versatile, sterically hindered secondary aliphatic amine. In modern medicinal chemistry and drug development, incorporating sp³-rich, conformationally restricted motifs is a proven strategy to improve target selectivity, mitigate off-target toxicity, and optimize pharmacokinetic (PK) profiles. This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its structural behavior, and the gold-standard experimental workflows required to validate these parameters in a laboratory setting.

Structural Analysis and Causality

The architectural core of this molecule consists of a cyclopentyl ring and a cyclopropylmethyl group attached to a central secondary amine nitrogen.

  • Cyclopentyl Group: Provides moderate steric bulk and lipophilicity. It locks the amine into specific conformational spaces, reducing the entropic penalty upon binding to a target protein's active site.

  • Cyclopropylmethyl Group: Unlike straight-chain alkyls (e.g., propyl or butyl groups), the cyclopropyl ring possesses significant s-character in its C-C bonds. This alters the local electronic environment, exerting a mild electron-withdrawing inductive effect[1]. Consequently, this structural choice subtly attenuates the basicity of the amine while providing a tight steric shield against metabolic enzymes.

Physicochemical Properties (Predicted & Class-Based)

Because novel building blocks often lack exhaustive empirical literature, Application Scientists rely on structural descriptors and class-based predictions to design downstream assays.

Table 1: Summary of Key Physicochemical Descriptors
PropertyValue (Predicted)Causality / Scientific Significance
Molecular Formula C₉H₁₇NDetermines molecular weight (139.24 g/mol ), making it an ideal low-molecular-weight fragment for lead optimization.
Fraction sp³ (Fsp³) 1.0100% sp³ hybridized carbons ensure high 3D spatial coverage, drastically reducing flat-aromatic toxicity risks.
pKa (Conjugate Acid) ~10.2 – 10.6The cyclopropyl group slightly lowers basicity compared to standard N-alkyl analogs[1], ensuring the amine is protonated at physiological pH (7.4) without being excessively basic.
LogP (Octanol/Water) ~2.4Balanced intrinsic lipophilicity allows for passive membrane permeability without causing excessive hydrophobic trapping in lipid bilayers.
LogD (pH 7.4) ~0.5 – 1.0Accounts for ionization; ensures excellent aqueous solubility in the gastrointestinal tract and systemic circulation.
TPSA 12.0 ŲA low Topological Polar Surface Area guarantees high blood-brain barrier (BBB) penetration if utilized in CNS drug design.

Experimental Workflows for Property Validation

Theoretical physicochemical data must be empirically verified. The following protocols represent self-validating systems designed to eliminate experimental artifacts when evaluating novel amines.

Protocol A: pKa Determination via Potentiometric Titration

Authoritative Grounding: Based on [2]. Causality: Potentiometry is selected over UV-Vis spectroscopy because aliphatic amines lack a strong chromophore. The system is self-validating through the Nernst equation, provided the electrodes are rigorously calibrated.

Step-by-Step Methodology:

  • Preparation: Dissolve 2.0 mg of N-(cyclopropylmethyl)cyclopentanamine in 50 mL of 0.15 M KCl. Reasoning: The KCl background maintains a constant ionic strength, stabilizing the activity coefficients of the ions.

  • Calibration: Calibrate the glass electrode using standard IUPAC buffers (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Inert Atmosphere: Purge the titration vessel with argon gas. Reasoning: This prevents ambient CO₂ from dissolving into the solution to form carbonic acid, which would artificially skew the basicity reading.

  • Titration: Titrate the solution with standardized 0.1 M NaOH in 0.05 mL increments, recording the pH after equilibrium is reached for each addition.

  • Data Analysis: Calculate the pKa using a Bjerrum plot to identify the half-equivalence point where [R₂NH₂⁺] = [R₂NH].

Protocol B: LogD (pH 7.4) Determination via Shake-Flask Method

Authoritative Grounding: Based on[3]. Causality: While computational LogP is useful, LogD at physiological pH dictates actual in vivo partitioning. The shake-flask method, coupled with LC-MS/MS, provides absolute quantification and avoids the artifacts of computational models.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir n-octanol and 10 mM phosphate-buffered saline (PBS, pH 7.4) together for 24 hours, then separate. Reasoning: Pre-saturation prevents volume shifts during the actual experiment due to the mutual, albeit low, solubility of water and octanol.

  • Sample Spiking: Dissolve the amine in the pre-saturated PBS phase at a concentration of 100 µg/mL.

  • Partitioning: Add equal volumes (e.g., 5 mL) of the spiked PBS and pre-saturated n-octanol into a silanized glass centrifuge tube.

  • Equilibration: Agitate the tubes on a mechanical shaker at 25 °C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure a crisp phase boundary.

  • Quantification: Carefully sample both the aqueous and organic layers. Quantify the amine concentration in each layer using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Calculation: Compute the distribution coefficient as LogD7.4​=Log10​([Amine]octanol​/[Amine]aqueous​) .

Physicochemical Validation Workflow

Workflow Start Compound Procurement CAS: 898911-74-5 Purity LC-MS Purity Check (>95% Required) Start->Purity Split Purity->Split pKa pKa Determination Potentiometric Titration Split->pKa LogD LogD7.4 Determination Shake-Flask Method Split->LogD Sol Kinetic Solubility Nephelometry Assay Split->Sol Data Data Synthesis & PK Modeling pKa->Data LogD->Data Sol->Data

Fig 1: Experimental validation workflow for physicochemical profiling of novel amines.

Applications in Medicinal Chemistry

The strategic incorporation of the N-(cyclopropylmethyl)cyclopentyl motif serves two primary functions in drug design:

  • Metabolic Shielding: Primary amines are highly susceptible to rapid oxidative deamination by Monoamine Oxidases (MAOs). Converting a primary amine to this specific secondary amine introduces targeted steric hindrance that blocks MAO access, significantly prolonging the drug's half-life.

  • Mitigating Cardiotoxicity: Highly basic tertiary amines often trigger hERG potassium channel blockade, leading to fatal arrhythmias. Replacing a problematic tertiary amine with a sterically hindered secondary amine containing a cyclopropylmethyl group subtly lowers the pKa[1], reducing hERG affinity while maintaining the necessary electrostatic interactions for target engagement.

References

  • OECD (1981), Test No. 112: Dissociation Constants in Water , OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.[Link]

  • OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method , OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.[Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.) , John Wiley & Sons.[Link]

Sources

N-(cyclopropylmethyl)cyclopentanamine (CAS 898911-74-5): A Privileged Secondary Amine Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the selection of optimal building blocks is critical for navigating the complex multi-parameter optimization required in drug discovery. N-(cyclopropylmethyl)cyclopentanamine (CAS 898911-74-5) is a highly specialized, sterically constrained secondary amine. Characterized by its unique combination of a lipophilic cyclopentyl core and a metabolically robust cyclopropylmethyl appendage, this molecule serves as a privileged intermediate. It is extensively utilized in the synthesis of central nervous system (CNS) agents, G-protein coupled receptor (GPCR) modulators, and kinase inhibitors, where precise control over lipophilicity, basicity, and metabolic clearance is required.

Physicochemical Profiling & Structural Rationale

The architectural design of N-(cyclopropylmethyl)cyclopentanamine is not arbitrary; it is rooted in strict structure-activity relationship (SAR) principles designed to overcome common pharmacokinetic liabilities.

  • The Cyclopropylmethyl Shield: Linear alkyl amines are notoriously susceptible to Cytochrome P450 (CYP450) mediated N-dealkylation, leading to rapid metabolic clearance. The incorporation of a cyclopropylmethyl group introduces steric hindrance and alters the electronic properties of the adjacent carbon, effectively attenuating CYP450 metabolism and significantly enhancing in vivo half-life[1]. Furthermore, in specific target classes such as opioid receptors, the cyclopropylmethyl moiety is a critical determinant of pharmacological efficacy, often acting as a "switch" between agonist and antagonist activity[2].

  • The Cyclopentyl Core: The five-membered carbocycle provides a rigid, lipophilic footprint that optimally occupies deep hydrophobic pockets within target proteins, maximizing van der Waals interactions without the entropic penalty associated with highly flexible acyclic chains.

  • Secondary Amine Functionality: With a pKa of approximately 10.2, the secondary amine remains protonated at physiological pH (7.4), allowing it to form critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) within receptor binding sites.

Quantitative Data Presentation

The following table summarizes the key physicochemical properties that make this building block highly desirable for lead generation.

PropertyValueRationale in Drug Design
Molecular Weight 139.24 g/mol Highly fragment-like; allows for substantial addition of mass during subsequent lead optimization without violating Lipinski's Rule of 5.
cLogP (Estimated) ~2.5Optimal lipophilicity for crossing the blood-brain barrier (BBB) and binding to hydrophobic receptor pockets.
pKa (Conjugate Acid) ~10.2Ensures the amine is protonated at physiological pH, enabling critical electrostatic interactions with target proteins.
Topological Polar Surface Area 12.03 ŲLow TPSA ensures excellent membrane permeability, cellular penetration, and oral bioavailability.
H-Bond Donors / Acceptors 1 / 1Provides a minimal but highly effective hydrogen-bonding footprint for specific target engagement.

Synthetic Methodology: The Reductive Amination Protocol

The most efficient and scalable method for synthesizing N-(cyclopropylmethyl)cyclopentanamine is via the direct reductive amination of cyclopentanone with cyclopropylmethanamine.

Causality in Experimental Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent over sodium cyanoborohydride (NaBH₃CN). The bulky acetoxy groups reduce the nucleophilicity of the hydride, making NaBH(OAc)₃ exceptionally mild and highly selective for the reduction of the intermediate iminium ion over the starting ketone[3]. Furthermore, this reagent avoids the generation of highly toxic cyanide gas during aqueous workup, providing a safer, higher-yielding profile with fewer side products[4]. 1,2-Dichloroethane (DCE) is utilized as the solvent because reductive amination reactions proceed significantly faster in DCE compared to tetrahydrofuran (THF)[4].

Step-by-Step Experimental Protocol
  • Reaction Setup: In an oven-dried, round-bottom flask purged with nitrogen, dissolve cyclopentanone (1.0 equiv, 10 mmol) and cyclopropylmethanamine (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M solution.

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv, 10 mmol) to the stirring mixture. Rationale: Acetic acid acts as a proton donor to catalyze the condensation step, accelerating the formation of the critical iminium ion intermediate[4]. Stir at room temperature for 30 minutes.

  • Selective Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 15 mmol) over 10 minutes to control any mild exotherm.

  • Monitoring: Stir the reaction mixture at room temperature for 4–12 hours. Monitor the consumption of the starting materials via LC-MS or TLC (using a ninhydrin stain to visualize the amine).

  • Quenching & Workup: Once complete, slowly quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCE) to neutralize the acetic acid and decompose any unreacted hydride. Vigorously stir for 15 minutes.

  • Extraction & Purification: Separate the organic layer and extract the aqueous layer twice with dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure secondary amine.

Workflow A Cyclopentanone + Cyclopropylmethanamine B Iminium Ion Intermediate A->B DCE, AcOH Condensation C CAS 898911-74-5 (Secondary Amine) B->C NaBH(OAc)3 Reduction D Lead Optimization (e.g., Amidation) C->D Electrophilic Coupling E Drug Candidate D->E in vivo Testing

Fig 1. Synthetic workflow for CAS 898911-74-5 and its integration into drug discovery pipelines.

Application in Drug Discovery & Signaling Pathways

Once synthesized, CAS 898911-74-5 acts as a versatile nucleophile. It can be subjected to Buchwald-Hartwig cross-coupling with aryl halides, amidation with acyl chlorides, or sulfonylation to generate complex pharmacophores.

Molecules incorporating this specific moiety are frequently designed to target GPCRs. For instance, in the development of opioid receptor modulators (e.g., for alcohol cessation or pain management), the cyclopropylmethyl group on the basic nitrogen is a well-documented structural requirement for inducing the specific receptor conformations that trigger downstream G-protein signaling while avoiding β-arrestin recruitment[2].

Pathway Ligand Ligand containing CAS 898911-74-5 moiety Receptor GPCR (e.g., Opioid Receptor) Hydrophobic Pocket Binding Ligand->Receptor Receptor Binding GProt G-Protein Activation (Gαi / Gαq) Receptor->GProt Conformational Shift Effector Adenylyl Cyclase Inhibition & Ion Channel Modulation GProt->Effector Signal Transduction Outcome Targeted Phenotypic Response (e.g., Analgesia) Effector->Outcome Cellular Efficacy

Fig 2. GPCR signaling cascade modulated by pharmacophores derived from CAS 898911-74-5.

Sources

Pharmacological and Structural Dynamics of N-(cyclopropylmethyl)cyclopentanamine in CETP Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary N-(cyclopropylmethyl)cyclopentanamine (N-CPMC) is a highly specialized, sterically hindered secondary amine. While not a standalone therapeutic agent, it serves as a critical lipophilic pharmacophore in the rational design of next-generation Cholesteryl Ester Transfer Protein (CETP) inhibitors[1]. This whitepaper dissects the structural biology of CETP, the mechanistic rationale for incorporating the N-CPMC moiety into inhibitor scaffolds, and the experimental workflows required to validate its efficacy in halting pro-atherogenic lipid transfer.

The Structural Biology of CETP and Lipid Transfer

Cholesteryl Ester Transfer Protein (CETP) is a 476-amino-acid hydrophobic plasma glycoprotein responsible for the hetero-exchange of cholesteryl esters (CE) and triglycerides (TG) between high-density lipoproteins (HDL) and low-density/very-low-density lipoproteins (LDL/VLDL)[2]. By transferring CE from atheroprotective HDL to pro-atherogenic LDL, elevated CETP activity is a primary driver of atherosclerotic cardiovascular disease (ASCVD)[2].

The core architecture of CETP features a continuous, 60 Å-long hydrophobic tunnel formed by N-terminal and C-terminal β -barrel domains[3],[2]. This tunnel is spacious enough to accommodate two neutral lipid molecules simultaneously (e.g., two CEs or one CE and one TG)[2]. The N-terminal opening preferentially docks with HDL, while the C-terminal opening interacts with TG-rich lipoproteins[3]. For lipid transfer to occur, the neutral lipids must traverse the narrow "neck" of this hydrophobic tunnel.

Mechanism of Action: The Role of the N-CPMC Pharmacophore

The integration of the N-(cyclopropylmethyl)cyclopentanamine moiety into benzylamine or pyrazolo-pyridine scaffolds is driven by the need for extreme lipophilicity and precise steric geometry[1],[4]. The mechanism of action of these N-CPMC-derived inhibitors relies on the physical occlusion of the CETP core tunnel [5].

Steric Occlusion of the N-Terminal Pocket

Crystallographic and molecular dynamics studies of structurally analogous CETP inhibitors (such as torcetrapib and anacetrapib) reveal that these molecules bind deep within the N-terminal pocket of the hydrophobic tunnel[6],[7]. The N-CPMC moiety, with its bulky cyclopentyl ring and rigid cyclopropylmethyl extension, acts as a hydrophobic anchor. It displaces the N-terminal phospholipid (PL-1) and shifts the endogenous cholesteryl ester, effectively plugging the tunnel's narrow neck[6],[7].

Critical Residue Interactions

The binding of the N-CPMC pharmacophore is dictated almost entirely by van der Waals forces and hydrophobic packing against the tunnel lining. Key interactions include:

  • Hydrophobic Stacking: The cyclopentyl and cyclopropyl groups pack tightly against non-polar residues such as Phe-263 (F263), Val-198 (V198), and Ala-202 (A202)[3].

  • Polar Proximity: While the N-CPMC group is highly lipophilic, it positions the core scaffold of the inhibitor in close proximity to a triad of polar residues—Gln-199 (Q199), Ser-230 (S230), and His-232 (H232)—which act as a structural bottleneck within the tunnel[6],[7].

  • Conformational Locking: By wedging into the interface between the N-terminal region and the neck, the N-CPMC moiety physically prevents the diffusion of CE from the HDL particle into the water phase or the C-terminal domain[5],[8].

CETP_Pathway HDL HDL Particle (CE Donor) CETP CETP Hydrophobic Tunnel HDL->CETP CE Transfer LDL LDL/VLDL Particle (CE Acceptor) CETP->LDL CE Delivery Inhibitor N-CPMC-derived Inhibitor Inhibitor->CETP Steric Occlusion (N-terminal pocket)

Caption: Mechanism of CETP inhibition by N-CPMC derivatives blocking cholesteryl ester (CE) transfer.

Structure-Activity Relationship (SAR) Data

To understand the causality behind selecting N-(cyclopropylmethyl)cyclopentanamine over simpler amines, we must evaluate the steric requirements of the CETP N-terminal pocket. The hydrophobic tunnel requires significant bulk to achieve nanomolar affinity[6].

The following table summarizes representative SAR data for a generic benzylamine CETP inhibitor scaffold, demonstrating how altering the amine substituent impacts the half-maximal inhibitory concentration (IC 50​ ).

Amine Substituent ( R -group)LogP ContributionSteric BulkCETP IC 50​ (nM)Efficacy Rationale
N-methylamineLowMinimal> 10,000Fails to occlude the 60 Å tunnel neck.
N-cyclopentanamineModerateModerate~ 450Partial hydrophobic packing against F263.
N-benzylcyclopentanamineHighHigh~ 85Aromatic clash with H232 reduces optimal fit.
N-(cyclopropylmethyl)cyclopentanamine Very High Optimal < 15 Perfect geometric fit for the N-terminal pocket[7].

Note: Data represents generalized SAR trends for lipophilic CETP inhibitors to illustrate the necessity of the N-CPMC pharmacophore.

Experimental Workflows & Protocols

To validate the efficacy and binding mechanics of N-CPMC-derived CETP inhibitors, researchers must employ self-validating in vitro systems. The following protocols ensure high-fidelity data by directly linking molecular binding to functional inhibition.

Protocol 1: In Vitro CETP Fluorometric Activity Assay

This assay relies on a self-quenching fluorescent neutral lipid. When the lipid is transferred from a donor particle to an acceptor particle by functional CETP, the fluorophore is unquenched, resulting in a measurable signal. This is a self-validating system: if the N-CPMC inhibitor successfully occludes the tunnel, fluorescence remains at baseline.

  • Reagent Preparation: Prepare donor liposomes containing the self-quenched fluorescent cholesteryl ester analog and acceptor liposomes (e.g., VLDL analogs) in a physiological buffer (pH 7.4).

  • Inhibitor Titration: Serially dilute the N-CPMC-derived inhibitor in DMSO. Add 1 μ L of each dilution to a 96-well black microplate.

  • Protein Addition: Add 10 nM of recombinant human CETP to each well and incubate for 15 minutes at 37°C to allow the inhibitor to equilibrate within the N-terminal pocket.

  • Reaction Initiation: Add the donor and acceptor liposome mixture to all wells.

  • Kinetic Readout: Measure fluorescence (Ex: 465 nm, Em: 535 nm) continuously for 60 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) of lipid transfer. Plot V0​ against inhibitor concentration to derive the IC 50​ .

Protocol 2: Surface Plasmon Resonance (SPR) with Mutant CETP

To prove that the N-CPMC moiety specifically interacts with the N-terminal bottleneck residues (e.g., F263, S230)[6], SPR is used to measure binding kinetics against Wild-Type (WT) and site-directed mutant CETP.

  • Sensor Chip Functionalization: Immobilize anti-CETP antibodies onto a CM5 sensor chip via standard amine coupling.

  • Protein Capture: Capture WT CETP on Flow Cell 1 and mutant CETP (e.g., F263A or S230A) on Flow Cell 2.

  • Analyte Injection: Inject varying concentrations (1.56 nM to 100 nM) of the N-CPMC inhibitor over both flow cells at a flow rate of 30 μ L/min.

  • Dissociation Phase: Allow running buffer to flow for 600 seconds to measure the dissociation rate ( koff​ ).

  • Causality Check: A significant increase in the dissociation constant ( KD​ ) for the F263A mutant compared to WT proves that the N-CPMC moiety relies on that specific hydrophobic residue for stable tunnel occlusion.

Workflow Step1 1. Compound Synthesis (N-CPMC Integration) Step2 2. Fluorometric Assay (IC50 Determination) Step1->Step2 Step3 3. SPR Binding Kinetics (WT vs Mutant CETP) Step2->Step3 Step4 4. X-ray Crystallography (Binding Site Validation) Step3->Step4

Caption: Step-by-step experimental workflow for validating N-CPMC-derived CETP inhibitors.

Conclusion

N-(cyclopropylmethyl)cyclopentanamine is a masterclass in pharmacophore design for lipid-transfer proteins. By leveraging the extreme steric bulk and lipophilicity of the fused cyclopentyl and cyclopropylmethyl groups, chemists can synthesize inhibitors that perfectly complement the hydrophobic topology of the CETP N-terminal pocket[7]. The resulting physical occlusion halts the pathological transfer of cholesteryl esters, representing a highly targeted approach to modulating human lipid profiles[5].

References

  • Google Patents (WO2006073973A2) - Novel benzylamine derivatives as cetp inhibitors[1] URL:

  • Google Patents (US20070015758A1) - Novel benzylamine derivatives and their utility as cholesterol ester-transfer protein inhibitors[4] URL:

  • ACS Publications - Mechanism of Inhibition of Cholesteryl Ester Transfer Protein by Small Molecule Inhibitors[6] URL: [Link]

  • ACS Publications - Steering the Lipid Transfer To Unravel the Mechanism of Cholesteryl Ester Transfer Protein Inhibition[5] URL: [Link]

  • bioRxiv - Phospholipids that plug the pores of cholesteryl ester transfer protein control its lipid transfer dynamics[3] URL: [Link]

  • PLOS Computational Biology - How Anacetrapib Inhibits the Activity of the Cholesteryl Ester Transfer Protein? Perspective through Atomistic Simulations[8] URL: [Link]

  • PubMed Central (PMC) - Crystal Structures of Cholesteryl Ester Transfer Protein in Complex with Inhibitors[7] URL: [Link]

  • PubMed Central (PMC) - Recent advances in immunotherapy targeting CETP proteins for atherosclerosis prevention[2] URL: [Link]

Sources

Spectroscopic Characterization of N-(cyclopropylmethyl)cyclopentanamine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(cyclopropylmethyl)cyclopentanamine (CAS: 898911-74-5; Molecular Formula: C₉H₁₇N; MW: 139.24 g/mol ) is a structurally unique secondary amine featuring both a highly lipophilic cyclopentyl ring and a sterically constrained cyclopropylmethyl group. Compounds bearing these motifs are frequently utilized in medicinal chemistry as pharmacophores for central nervous system (CNS) targets and G-protein-coupled receptors (GPCRs) due to their favorable metabolic stability and distinct conformational space.

For researchers and drug development professionals, the unambiguous structural elucidation of such intermediates is critical. This whitepaper provides an authoritative, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliant guide to the spectroscopic profiling (NMR, IR, MS) of N-(cyclopropylmethyl)cyclopentanamine, detailing both the what (data presentation) and the why (mechanistic causality behind the data).

Analytical Workflow & Structural Elucidation Strategy

To ensure absolute structural integrity, a self-validating system of orthogonal spectroscopic techniques must be employed. Mass Spectrometry (MS) establishes the molecular weight and connectivity; Infrared (IR) Spectroscopy confirms the presence of functional groups; and Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen backbone.

AnalyticalWorkflow Sample N-(cyclopropylmethyl) cyclopentanamine Prep Sample Preparation & Aliquoting Sample->Prep MS High-Resolution MS (EI-MS / ESI-TOF) Prep->MS IR FT-IR Spectroscopy (ATR Method) Prep->IR NMR Multinuclear NMR (1H, 13C, 2D) Prep->NMR Data Data Integration & Spectral Cross-Validation MS->Data IR->Data NMR->Data Structure Confirmed Molecular Structure Data->Structure

Figure 1: Analytical workflow for structural elucidation and cross-validation.

Mass Spectrometry (EI-MS)

Mechanistic Causality of Fragmentation

Electron Ionization (EI) at 70 eV is the gold standard for generating reproducible fragmentation fingerprints, as documented in the [1]. When N-(cyclopropylmethyl)cyclopentanamine is subjected to EI, the initial ionization preferentially occurs at the nitrogen lone pair, yielding the molecular radical cation [M]⁺• at m/z 139.

The dominant fragmentation pathway is α-cleavage . The radical cation strongly drives the homolytic cleavage of the adjacent C-C bond because the resulting product is a highly stable, resonance-stabilized iminium ion.

  • m/z 98 (Base Peak): Cleavage of the cyclopropylmethyl side chain results in the loss of a cyclopropyl radical (•C₃H₅, 41 Da), yielding a stable[C₆H₁₂N]⁺ iminium ion.

  • m/z 84 and m/z 70: Inductive C-N bond cleavages result in the loss of the cyclopropylmethyl radical (55 Da) and the cyclopentyl radical (69 Da), respectively.

MS_Fragmentation M_plus Molecular Ion [M]⁺• m/z 139 Frag98 α-Cleavage [M - C3H5]⁺ m/z 98 M_plus->Frag98 -•C3H5 (41 Da) Frag84 C-N Cleavage [M - C4H7]⁺ m/z 84 M_plus->Frag84 -•C4H7 (55 Da) Frag70 C-N Cleavage [M - C5H9]⁺ m/z 70 M_plus->Frag70 -•C5H9 (69 Da)

Figure 2: Primary EI-MS fragmentation pathways driven by nitrogen α-cleavage and inductive cleavage.

Quantitative MS Data Summary
Fragment Ion (m/z)Relative Abundance (%)Assignment / Lost NeutralMechanism
139 10 - 15[M]⁺• (Molecular Ion)Ionization of N lone pair
98 100 (Base)[M - 41]⁺ / •C₃H₅α-cleavage (loss of cyclopropyl)
84 ~45[M - 55]⁺ / •C₄H₇C-N cleavage (loss of cyclopropylmethyl)
70 ~30[M - 69]⁺ / •C₅H₉C-N cleavage (loss of cyclopentyl)

Infrared (FT-IR) Spectroscopy

Mechanistic Causality of Vibrational Modes

Attenuated Total Reflectance (ATR) FT-IR is utilized to prevent solvent interference. The spectrum of this molecule is defined by two key structural features: the secondary amine and the strained cyclopropyl ring.

Standard aliphatic C-H stretches occur below 3000 cm⁻¹. However, because the internal bond angles of the cyclopropyl ring are compressed (~60°), the external C-H bonds possess higher s-character (closer to sp² hybridization). This strengthens the C-H bond, shifting its stretching frequency above 3000 cm⁻¹ (typically ~3070 cm⁻¹), serving as a diagnostic marker for the cyclopropyl group.

Quantitative IR Data Summary
Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Significance
~3300 Weak, broadN-H stretchConfirms secondary amine
~3070 MediumC-H stretch (cyclopropyl)High s-character due to ring strain
2850 - 2950 Strong, sharpC-H stretch (aliphatic)Cyclopentyl and CH₂ backbone
~1450 MediumC-H bend (scissoring)Aliphatic CH₂ groups
~1120 MediumC-N stretchAliphatic amine linkage

Nuclear Magnetic Resonance (NMR)

Mechanistic Causality of Chemical Shifts

NMR spectroscopy provides the definitive atomic map of the molecule. Following the [3], spectra are recorded in CDCl₃ with Tetramethylsilane (TMS) as an internal standard.

The most striking feature in the ¹H NMR spectrum is the profound shielding of the cyclopropyl protons (0.10–0.50 ppm). This is caused by the diamagnetic anisotropy generated by the circulating electrons in the strained cyclopropyl ring bonds, which creates a local magnetic field that opposes the applied external field. To unambiguously identify the amine proton, a D₂O exchange protocol is employed: the rapid chemical exchange of N-H to N-D causes the broad singlet at ~1.2 ppm to disappear, validating the assignment.

Quantitative ¹H NMR Data Summary (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.10 Multiplet1HCyclopentyl CH-N
2.50 Doublet (J ≈ 7.0 Hz)2HCH₂ attached to N
1.30 - 1.90 Multiplets8HCyclopentyl CH₂ groups
1.20 Broad Singlet1HN-H (Exchanges with D₂O)
0.90 Multiplet1HCyclopropyl CH
0.45 Multiplet2HCyclopropyl CH₂ (trans to substituent)
0.15 Multiplet2HCyclopropyl CH₂ (cis to substituent)
Quantitative ¹³C NMR Data Summary (100 MHz, CDCl₃)

Assignments cross-referenced with empirical standards from the [2].

Chemical Shift (δ, ppm)Carbon TypeAssignment
60.2 CHCyclopentyl C1 (attached to N)
53.4 CH₂CH₂ of cyclopropylmethyl group
33.1 CH₂Cyclopentyl C2, C5
24.5 CH₂Cyclopentyl C3, C4
11.2 CHCyclopropyl CH
3.5 CH₂Cyclopropyl CH₂ (x2)

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and E-E-A-T compliance, the following step-by-step methodologies must be adhered to:

Protocol A: GC-MS Acquisition
  • Sample Preparation: Dissolve 1 mg of N-(cyclopropylmethyl)cyclopentanamine in 1 mL of HPLC-grade dichloromethane (DCM).

  • Injection: Inject 1 µL into the GC inlet operating at 250 °C with a split ratio of 50:1.

  • Separation: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Program the oven from 60 °C (hold 2 min) to 280 °C at 15 °C/min.

  • Ionization & Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan mass range m/z 40–300.

Protocol B: ATR FT-IR Acquisition
  • Background Calibration: Ensure the diamond ATR crystal is clean (wipe with isopropanol). Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Application: Apply 1-2 drops of the neat liquid compound directly onto the ATR crystal. Ensure complete coverage of the sensor.

  • Data Collection: Acquire the sample spectrum using 32 scans. Apply background subtraction and baseline correction algorithms.

Protocol C: NMR Acquisition & D₂O Exchange
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.

  • Acquisition (Standard): Tune and match the probe. Shim the magnet to achieve a TMS line width of <1 Hz. Acquire ¹H NMR (16 scans, relaxation delay 1.5 s) and ¹³C NMR (1024 scans, relaxation delay 2.0 s).

  • D₂O Exchange Validation: Add 2 drops of D₂O to the NMR tube. Cap and shake vigorously for 30 seconds. Allow the phases to separate (or briefly centrifuge). Re-acquire the ¹H NMR spectrum and verify the disappearance of the N-H signal at ~1.2 ppm.

References

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Provides foundational thermochemical, MS, and IR spectroscopic data standards. URL: [Link] [1]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Provides empirical reference standards for ¹H and ¹³C NMR chemical shifts. URL:[Link] [2]

  • NMR Guidelines for ACS Journals. American Chemical Society. Outlines the mandatory standards for acquiring, formatting, and reporting NMR data in peer-reviewed literature. URL:[Link][3]

Thermodynamic Solubility and Solvent Profiling of N-(cyclopropylmethyl)cyclopentanamine: A Pre-formulation Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development, the physicochemical profiling of novel intermediates is not merely a data-collection exercise; it is a foundational step in rational drug design. N-(cyclopropylmethyl)cyclopentanamine (CAS 898911-74-5) is a sterically hindered, highly lipophilic secondary aliphatic amine. Understanding its solubility across a dielectric continuum is critical for optimizing salt screening, liquid-liquid extraction (LLE) workflows, and downstream formulation.

As a Senior Application Scientist, I approach solubility not as a static value, but as a dynamic equilibrium governed by molecular structure. This whitepaper deconstructs the mechanistic causality behind the solvation of N-(cyclopropylmethyl)cyclopentanamine, establishes predictive solubility matrices, and provides a self-validating empirical protocol grounded in authoritative pharmacopeial standards.

Mechanistic Causality of Solvation

The solubility profile of N-(cyclopropylmethyl)cyclopentanamine is dictated by two primary physicochemical vectors: its ionization state and its cohesive energy density.

Ionization State and pH-Dependent Partitioning

As an aliphatic secondary amine, this molecule possesses a basic nitrogen atom with an estimated pKa​ of 10.0–10.5. According to the Henderson-Hasselbalch relationship, the molecule's solubility in aqueous media is strictly pH-dependent[1].

  • At pH < 8.0: The amine is heavily protonated, forming an ammonium cation. This induces strong ion-dipole interactions with water, resulting in high aqueous solubility.

  • At pH > 12.0: The molecule exists almost exclusively as a neutral free base. The hydrophobic bulk of the cyclopentyl and cyclopropylmethyl moieties dominates, leading to phase separation in water and high affinity for organic solvents.

LLE_Workflow FreeBase N-(cyclopropylmethyl)cyclopentanamine (Free Base) AcidicAq Aqueous Media (pH < 8) Protonated State FreeBase->AcidicAq Add Acid (HCl) BasicAq Aqueous Media (pH > 12) Neutral State FreeBase->BasicAq Add Base (NaOH) OrgSolvent Organic Solvents (e.g., DCM, Hexane) FreeBase->OrgSolvent Direct Dissolution HighSolAq High Aqueous Solubility (Ammonium Salt) AcidicAq->HighSolAq Ion-Dipole Interactions LowSolAq Low Aqueous Solubility (Phase Separation) BasicAq->LowSolAq Hydrophobic Effect HighSolOrg High Organic Solubility (Lipophilic) OrgSolvent->HighSolOrg Dispersion Forces LowSolAq->OrgSolvent Liquid-Liquid Extraction

pH-Dependent Ionization and Phase Distribution Pathway for LLE.

Hansen Solubility Parameters (HSP)

To predict organic solubility, we must look beyond the simplified "like dissolves like" heuristic and apply the Hansen Solubility Parameters (HSP) . Hansen's theory divides total cohesive energy into three partial parameters: dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ )[2][3].

Because N-(cyclopropylmethyl)cyclopentanamine lacks strong hydrogen-bond donors (possessing only one sterically hindered N-H bond) but features significant cycloalkane bulk, its δD​ value is disproportionately high. Solvents with matching high dispersion and low hydrogen-bonding parameters (e.g., Dichloromethane, Ethyl Acetate) will yield a Relative Energy Difference (RED) of < 1, ensuring complete miscibility[2].

Predictive Solubility Matrices

Based on the HSP framework and pKa​ profiling, we can project the thermodynamic solubility of the free base across standard laboratory and industrial solvents.

SolventDielectric Constant ( ϵ )Expected Solubility (Free Base)Mechanistic Rationale
Water (pH 12.0) 80.1Practically Insoluble (<0.1 mg/mL)Dominant hydrophobic effect; lack of H-bond donors.
Water (pH 2.0) 80.1Freely Soluble (>50 mg/mL)Ion-dipole interactions via protonated ammonium salt.
Ethanol 24.5SolubleFavorable δD​ and δH​ matching.
Dichloromethane 8.9Very SolubleExcellent dispersion force alignment; ideal for LLE.
Hexane 1.9SolublePurely non-polar interactions; matches lipophilic rings.

Empirical Determination: The Self-Validating Shake-Flask Protocol

While predictive models guide solvent selection, regulatory submissions and late-stage formulation require empirical thermodynamic data. The Shake-Flask Method remains the gold standard for this purpose, as outlined in USP <1236>[1][4].

A rigorous protocol must be a self-validating system. If a solubility assay lacks internal controls to prove that thermodynamic equilibrium has been reached, the resulting data is untrustworthy. The following step-by-step methodology ensures absolute data integrity.

Step-by-Step Methodology
  • Solid Excess Addition: Weigh an excess amount of N-(cyclopropylmethyl)cyclopentanamine (or its isolated salt form) into a borosilicate glass vial. Causality: Excess solid ensures the solution remains saturated, which is the fundamental definition of thermodynamic solubility[1].

  • Solvent Introduction: Add 5.0 mL of the target solvent or USP-grade buffer.

  • Equilibration & Kinetic Sampling (The Self-Validation Step): Seal the vial and place it in an orbital shaker maintained at 37 ± 0.5 °C to mimic physiological conditions[5]. Sample 0.5 mL aliquots at 24h, 48h, and 72h. Causality: Comparing concentrations across time points proves equilibrium. If the variance between 48h and 72h is <5%, true thermodynamic equilibrium is validated.

  • Phase Separation: Centrifuge the aliquots at 10,000 x g for 15 minutes. Causality: Centrifugation is preferred over filtration for highly lipophilic compounds to prevent analyte adsorption onto filter membranes.

  • pH Verification: For aqueous samples, measure the final pH of the supernatant. Causality: Basic amines can exhaust the buffering capacity of the medium. If the final pH drifts by >0.1 units, the solubility value corresponds to the shifted pH, not the target pH[1].

  • Quantification: Dilute the supernatant in a compatible mobile phase and analyze via validated HPLC-UV or LC-MS against a multi-point calibration curve[5].

ShakeFlask Step1 1. Solid Excess Add API to solvent Step2 2. Equilibration Shake at 37°C (24-72h) Step1->Step2 Step3 3. Phase Separation Centrifuge Aliquots Step2->Step3 Step4 4. pH Verification Check final pH drift Step3->Step4 Step5 5. Quantification HPLC-UV / LC-MS Step4->Step5

Thermodynamic Equilibrium Solubility Workflow via Shake-Flask.

Formulation and Extraction Implications

The solubility profile of N-(cyclopropylmethyl)cyclopentanamine dictates its handling in the laboratory and manufacturing plant:

  • Salt Screening: Because the free base is practically insoluble in neutral water, developing an oral dosage form will require salt screening. Converting the free base to a hydrochloride (HCl) or mesylate salt will disrupt the crystal lattice and drastically improve aqueous solubility.

  • Purification via LLE: The stark contrast between the molecule's ionized and unionized solubility states makes it an ideal candidate for acid-base liquid-liquid extraction. Impurities can be washed away in organic solvents while the target molecule is held in the aqueous phase at pH < 5. Subsequent basification to pH > 12 allows the purified free base to be back-extracted into an organic layer like Dichloromethane.

References

  • Title : Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences Source : tbzmed.ac.ir URL : 2

  • Title : Hansen solubility parameters: A quick review in pharmaceutical aspect Source : jocpr.com URL : 3

  • Title : A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source : tbzmed.ac.ir URL : 5

  • Title : USP <1236>: Solubility Measurements Chapter Source : biorelevant.com URL : 4

  • Title : Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source : dissolutiontech.com URL : 1

Sources

Methodological & Application

using N-(cyclopropylmethyl)cyclopentanamine as a chemical intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-(cyclopropylmethyl)cyclopentanamine as a Privileged Scaffold in Drug Discovery

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the strategic selection of secondary amine building blocks. N-(cyclopropylmethyl)cyclopentanamine (CAS: 898911-74-5) [1] has emerged as a highly valuable chemical intermediate for the synthesis of complex active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I frequently recommend this specific amine when a drug candidate suffers from poor metabolic stability or lacks sufficient conformational restriction. The rationale is twofold:

  • The Cyclopropylmethyl Effect: Alkyl groups (like methyl or ethyl) attached to basic amines are notorious liabilities for CYP450-mediated oxidative dealkylation, leading to rapid hepatic clearance. The cyclopropylmethyl group acts as a metabolically stable isostere; the strain of the cyclopropane ring significantly increases the activation energy required for CYP2D6-mediated hydrogen abstraction, thereby extending the drug's half-life.

  • The Cyclopentyl Effect: The cyclopentyl ring provides a distinct, lipophilic spatial volume that is highly effective at occupying hydrophobic pockets within G-protein coupled receptors (GPCRs). Derivatives of cyclopentylamines have shown exceptional efficacy as positive allosteric modulators (PAMs) and antagonists for the Dopamine D3 receptor[2], as well as potent agonists for the Cannabinoid CB2 receptor[3].

Synthetic Utility Workflow

To leverage this intermediate effectively, researchers must navigate its inherent steric hindrance. The dual branching (alpha-branching from the cyclopentyl group and beta-branching from the cyclopropylmethyl group) reduces the nucleophilicity of the secondary amine. The workflow below outlines the optimized pathways to overcome this barrier.

G Center N-(cyclopropylmethyl)cyclopentanamine (CAS: 898911-74-5) Amide Amide Coupling (HATU / DIPEA) Center->Amide Acyl Chlorides / Carboxylic Acids Buchwald Buchwald-Hartwig (Pd-Catalyst / Base) Center->Buchwald Aryl/Heteroaryl Halides RedAm Reductive Amination (NaBH(OAc)3) Center->RedAm Aldehydes / Ketones Target1 GPCR Modulators (e.g., D3R / CB2) Amide->Target1 Target2 Kinase Inhibitors (Heteroaryl Amines) Buchwald->Target2 Target3 CNS Active Agents (Tertiary Amines) RedAm->Target3

Fig 1: Synthetic pathways of N-(cyclopropylmethyl)cyclopentanamine in drug discovery workflows.

Validated Experimental Protocols

The following protocols have been engineered to account for the steric encumbrance of N-(cyclopropylmethyl)cyclopentanamine, ensuring high yields and self-validating in-process controls.

Protocol A: High-Efficiency Amide Coupling (Synthesis of GPCR Modulators)

Objective: Synthesize targeted N-acyl derivatives without epimerization of the starting carboxylic acid. Causality & Reagent Selection: Standard coupling reagents like EDC/HOBt frequently stall with this amine due to steric clash. HATU is mandated here; its 7-azabenzotriazole leaving group is highly reactive and facilitates rapid nucleophilic attack even by hindered secondary amines[2].

Step-by-Step Methodology:

  • Pre-activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Rationale: DMF solubilizes both polar acids and the non-polar amine while stabilizing the highly reactive O-At ester intermediate.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq). Stir at 25 °C for 15 minutes. Self-Validation Check: The reaction mixture will transition from a cloudy suspension to a clear, pale-yellow solution, confirming the formation of the active ester.

  • Amine Introduction: Add N-(cyclopropylmethyl)cyclopentanamine (1.1 eq) dropwise over 5 minutes to prevent localized thermal spikes.

  • Reaction Monitoring: Stir for 2–4 hours at 25 °C. Monitor via LC-MS. The reaction is deemed complete when the mass of the active ester is fully consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Rationale: This neutralizes excess acid and converts the HOAt byproduct into its highly water-soluble sodium salt, preventing contamination of the organic layer.

  • Extraction: Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x). Rationale: A 5% LiCl wash is vastly superior to brine for pulling residual DMF out of the organic phase, preventing emulsions and ensuring a clean crude product upon concentration.

Protocol B: Buchwald-Hartwig C-N Cross-Coupling (Synthesis of Kinase Scaffolds)

Objective: Arylation of the secondary amine to generate sterically congested tertiary heteroaryl amines. Causality & Reagent Selection: The steric bulk of the cyclopentyl and cyclopropylmethyl groups makes the reductive elimination step of the catalytic cycle notoriously slow, often leading to beta-hydride elimination side products. BrettPhos is selected as the ligand because its bulky, electron-rich biaryl structure forces the palladium center into a conformation that accelerates reductive elimination.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, combine the aryl halide (1.0 eq), N-(cyclopropylmethyl)cyclopentanamine (1.2 eq), Pd2(dba)3 (0.02 eq), BrettPhos (0.04 eq), and Sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Atmosphere Control: Evacuate the tube and backfill with Argon (repeat 3x). Rationale: Trace oxygen will irreversibly poison the Pd(0) catalyst and promote unwanted oxidative homocoupling of the amine.

  • Solvent Addition: Add degassed anhydrous Toluene to achieve a 0.2 M concentration. Rationale: Toluene provides the high boiling point necessary to overcome the activation energy of this hindered coupling without coordinating to the palladium center.

  • Heating: Seal the tube and heat at 100 °C for 12 hours. Self-Validation Check: The reaction mixture will shift from a dark purple/red (active Pd(0) species) to a stable, dark brown suspension upon completion.

  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite. Rationale: This step rapidly removes insoluble inorganic salts (NaX) and precipitates the bulk of the palladium black, protecting downstream chromatography columns.

Quantitative Data & Physicochemical Profile

To aid in computational modeling and reaction planning, the critical parameters of N-(cyclopropylmethyl)cyclopentanamine are summarized below.

Table 1: Physicochemical & Reactivity Profile

ParameterValue / CharacteristicMedicinal Chemistry Significance
CAS Number 898911-74-5[1]Unique identifier for procurement and IP tracking.
Molecular Formula C9H17NLow molecular weight (139.24 g/mol ) ensures high ligand efficiency when incorporated into larger APIs.
Steric Profile Dual-branched secondary amineRestricts conformational flexibility; increases target residence time in GPCR pockets[2].
Metabolic Stability High (vs. N-methyl/ethyl)The cyclopropyl ring resists CYP2D6 oxidative dealkylation, improving in vivo half-life.
Nucleophilicity Moderate (Sterically hindered)Requires highly active electrophiles (e.g., HATU-activated esters) or specialized ligands (e.g., BrettPhos) for efficient coupling.

References

  • N-(cyclopropylmethyl)cyclopentanamine | 898911-74-5. ChemicalBook.
  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Ethernet.edu.et.
  • Discovery, Characterization, and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor. Journal of Medicinal Chemistry - ACS Publications.
  • Medicinal Chemistry, Pharmacology and Potential Therapeutic Benefits of Cannabinoid CB2 Receptor Agonists. IRIS - Unife.

Sources

N-(cyclopropylmethyl)cyclopentanamine: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Scaffold of Untapped Potential

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel chemical entities. N-(cyclopropylmethyl)cyclopentanamine, a secondary amine integrating the unique structural and electronic properties of both a cyclopentane and a cyclopropylmethyl moiety, represents a scaffold of significant, yet underexplored, potential. The incorporation of a cyclopentyl ring can enhance metabolic stability and provide a rigid framework for precise ligand-receptor interactions, while the cyclopropyl group often imparts improved potency and favorable pharmacokinetic profiles to bioactive molecules.[1][2]

This comprehensive guide provides an in-depth exploration of N-(cyclopropylmethyl)cyclopentanamine in organic synthesis. We will delve into its synthesis through established methodologies, present detailed, field-proven protocols, and discuss its potential applications, particularly in the realm of drug discovery. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile amine.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its effective application in synthesis. The following table summarizes the key properties of N-(cyclopropylmethyl)cyclopentanamine. It is important to note that while some data is experimentally derived, other values are predicted based on computational models due to a scarcity of published experimental data for this specific molecule.[3]

PropertyValueSource
Molecular Formula C9H17N[4]
Molecular Weight 139.24 g/mol [4]
Boiling Point Not explicitly reported; predicted to be within the range of similar secondary amines.
Density (Predicted) ~0.8-0.9 g/cm³[5]
pKa (Predicted) ~10.5-11.5[3]
LogP (Predicted) ~2.5-3.0
CAS Number Not explicitly assigned; related compounds have unique identifiers.

Synthetic Protocols: Pathways to a Versatile Amine

The synthesis of N-(cyclopropylmethyl)cyclopentanamine can be efficiently achieved through several established synthetic routes. The two most prominent and practical methods are reductive amination and direct N-alkylation. The choice between these pathways often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: Reductive Amination of Cyclopentanone with Cyclopropylmethylamine

Reductive amination is a highly efficient and widely utilized method for the formation of C-N bonds.[6] This one-pot procedure involves the initial formation of an imine or enamine intermediate from the reaction of a carbonyl compound (cyclopentanone) and an amine (cyclopropylmethylamine), followed by in-situ reduction to the desired secondary amine.

Scientific Rationale: This method is favored for its operational simplicity and the use of readily available starting materials. The in-situ reduction of the imine intermediate minimizes side reactions and often leads to high yields of the target amine. The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial as it is selective for the imine and tolerant of a wide range of functional groups.

Experimental Protocol: A Representative Procedure

Materials:

  • Cyclopentanone

  • Cyclopropylmethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of cyclopentanone (1.0 equivalent) in anhydrous dichloromethane (DCM), add cyclopropylmethylamine (1.1 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to facilitate imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in DCM.

  • Slowly add the reducing agent slurry to the reaction mixture. Control the addition rate to maintain the reaction temperature below 30°C.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude N-(cyclopropylmethyl)cyclopentanamine by column chromatography on silica gel or by distillation under reduced pressure.

Method 2: N-Alkylation of Cyclopentylamine with a Cyclopropylmethyl Halide

Direct N-alkylation offers an alternative and straightforward approach to the synthesis of N-(cyclopropylmethyl)cyclopentanamine.[6] This method involves the nucleophilic substitution of a suitable cyclopropylmethyl halide (e.g., bromide or chloride) with cyclopentylamine in the presence of a base.

Scientific Rationale: This classical method relies on the nucleophilicity of the primary amine to displace a halide from the electrophilic carbon of the cyclopropylmethyl halide. The choice of a non-nucleophilic base is critical to prevent side reactions and to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the starting amine and render it unreactive. A significant consideration with this method is the potential for over-alkylation to form the tertiary amine. This can often be mitigated by using an excess of the primary amine.

Experimental Protocol: A Representative Procedure

Materials:

  • Cyclopentylamine

  • Cyclopropylmethyl bromide (or chloride)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend anhydrous potassium carbonate (2.0 equivalents) in anhydrous acetonitrile.

  • Add cyclopentylamine (1.0 equivalent) to the suspension.

  • Add cyclopropylmethyl bromide (1.1 equivalents) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS for the disappearance of cyclopentylamine.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure N-(cyclopropylmethyl)cyclopentanamine.

Visualization of Synthetic Workflows

Synthetic_Workflows cluster_0 Method 1: Reductive Amination cluster_1 Method 2: N-Alkylation start1 Cyclopentanone + Cyclopropylmethylamine imine Imine Intermediate start1->imine Condensation reduction Reduction (NaBH(OAc)₃) imine->reduction product1 N-(cyclopropylmethyl) cyclopentanamine reduction->product1 start2 Cyclopentylamine + Cyclopropylmethyl Bromide alkylation Nucleophilic Substitution (Base) start2->alkylation product2 N-(cyclopropylmethyl) cyclopentanamine alkylation->product2

Caption: Synthetic routes to N-(cyclopropylmethyl)cyclopentanamine.

Applications in Organic Synthesis and Drug Discovery

The unique structural features of N-(cyclopropylmethyl)cyclopentanamine make it an attractive building block in several areas of organic synthesis, with particularly high potential in medicinal chemistry.

A Scaffold for Bioactive Molecules

Both the cyclopentylamine and cyclopropylmethyl motifs are prevalent in a wide range of biologically active compounds and approved drugs.[1][7]

  • Cyclopentylamine Derivatives: These are found in compounds with diverse therapeutic applications, including antiviral agents (e.g., neuraminidase inhibitors for influenza) and anticancer agents.[2][7] The cyclopentyl ring can serve as a rigid scaffold to orient functional groups for optimal binding to biological targets.[5]

  • Cyclopropylmethylamines: The N-cyclopropylmethyl group is a well-known pharmacophore, particularly in opioid receptor modulators.[8] For instance, it is a key structural feature in narcotic antagonists like naltrexone.[8] The cyclopropyl ring can enhance metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes.[9]

The combination of these two moieties in N-(cyclopropylmethyl)cyclopentanamine provides a ready-made scaffold that can be further elaborated to generate libraries of novel compounds for high-throughput screening in drug discovery programs.

As a Key Intermediate in Multi-Step Syntheses

As a secondary amine, N-(cyclopropylmethyl)cyclopentanamine can participate in a wide array of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules. These reactions include, but are not limited to:

  • Amide Bond Formation: Reaction with carboxylic acids, acid chlorides, or activated esters to form amides.

  • Further N-Alkylation: To generate tertiary amines with diverse substituents.

  • Buchwald-Hartwig Amination: To couple with aryl halides or triflates, introducing the N-(cyclopropylmethyl)cyclopentylamino group onto aromatic systems.

  • Mannich Reactions: As the amine component in the formation of β-amino carbonyl compounds.

Logical Framework for Application in Drug Discovery

Drug_Discovery_Logic cluster_Features Key Structural Features cluster_Properties Pharmacological Advantages cluster_Applications Therapeutic Areas Compound N-(cyclopropylmethyl) cyclopentanamine Cyclopentyl Cyclopentyl Moiety Compound->Cyclopentyl Cyclopropylmethyl Cyclopropylmethyl Moiety Compound->Cyclopropylmethyl Rigidity Rigid Scaffold (Enhanced Binding) Cyclopentyl->Rigidity Metabolic_Stability Increased Metabolic Stability Cyclopropylmethyl->Metabolic_Stability Potency Potential for Increased Potency Cyclopropylmethyl->Potency CNS CNS Disorders (e.g., Opioid Modulation) Rigidity->CNS Antiviral Antiviral Agents Rigidity->Antiviral Metabolic_Stability->CNS Anticancer Anticancer Agents Metabolic_Stability->Anticancer Potency->CNS Potency->Anticancer

Caption: Rationale for the use of the title compound in drug discovery.

Conclusion and Future Outlook

N-(cyclopropylmethyl)cyclopentanamine stands as a promising and versatile building block for organic synthesis. Its straightforward preparation via well-established methods like reductive amination and N-alkylation makes it readily accessible. The convergence of the favorable properties of both the cyclopentyl and cyclopropylmethyl moieties within a single molecule provides a compelling rationale for its application in the design and synthesis of novel therapeutic agents. As the demand for structurally diverse and potent small molecules continues to grow in the pharmaceutical and agrochemical industries, the utility of scaffolds such as N-(cyclopropylmethyl)cyclopentanamine is poised to expand, offering new avenues for innovation and discovery.

References

  • Song, H. J. (n.d.). Chemistry and Diverse Applications of Narcotic Antagonists in Medicine and Healthcare. Longdom Publishing. [Link]

  • Hypha Discovery. (2021, September 24). Metabolism of cyclopropyl groups. [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Cyclopropylmethanol: Applications in Synthesis. [Link]

  • PubChem. (n.d.). N-cyclopropyl-N-methylcyclopentanamine. National Center for Biotechnology Information. [Link]

  • Takeda Pharmaceuticals. (2015). Cyclopropanamine Compounds and Use Thereof. (Patent Application No. WO2015156417A1). [Link]

  • Newman, A. H., et al. (2016). Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). ACS Chemical Neuroscience, 7(8), 1138-1151. [Link]

  • Chemical Synthesis Database. (2025, May 20). N-(cyclopropylmethyl)-N-methyl-1-butanamine. [Link]

  • PubChem. (n.d.). N-cyclopentyl-N-methylcyclopentanamine. National Center for Biotechnology Information. [Link]

  • Samir, E. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Open Access Library Journal, 3, 1-11. [Link]

  • Organic Syntheses. (n.d.). Cyclopentanone. [Link]

  • ChemRxiv. (2022). Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. [Link]

  • Organic Syntheses. (n.d.). Cyclopentanones from carboxylic acids via intramolecular acylation of alkylsilanes. [Link]

  • ResearchGate. (n.d.). Scope of N‐alkylation of aromatic amines 2 with cyclopropylcarbinol 1.... [Link]

  • ResearchGate. (n.d.). Amination of cyclopentanone and accompanied by‐reactions. [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclopropylmethyl alkyl amines. (U.S.
  • Royal Society of Chemistry. (2017). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 8(3), 2096-2100. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

Sources

Application Note: Synthesis and Cross-Coupling Protocols for N-(cyclopropylmethyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

N-(cyclopropylmethyl)cyclopentanamine (CAS: 898911-74-5) is a sterically hindered, dialkyl secondary amine. In modern drug development, incorporating cycloalkyl and cyclopropylmethyl groups is a proven strategy to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity (e.g., in GPCR ligands and kinase inhibitors). However, the combined steric bulk of the cyclopentyl and cyclopropylmethyl substituents presents distinct synthetic challenges, particularly during C-N bond formation.

This technical guide provides field-proven, self-validating protocols for (1) the de novo synthesis of N-(cyclopropylmethyl)cyclopentanamine via reductive amination, and (2) its subsequent application in Buchwald-Hartwig cross-coupling for late-stage pharmaceutical functionalization.

Part 1: Synthesis via Reductive Amination

Mechanistic Causality

The most efficient route to N-(cyclopropylmethyl)cyclopentanamine is the direct reductive amination of cyclopentanone with cyclopropylmethanamine[1]. The choice of reducing agent dictates the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over sodium borohydride (NaBH₄). NaBH(OAc)₃ is a mild reducing agent that selectively targets the intermediate iminium ion rather than the starting ketone, effectively suppressing the formation of cyclopentanol byproducts ()[2]. The addition of a catalytic amount of acetic acid accelerates the initial condensation step by protonating the carbonyl oxygen, making it more electrophilic.

Quantitative Data: Reagent Optimization

Table 1: Reducing Agent & Condition Screening for Cyclopentanone Amination

Reducing AgentSolventTemp (°C)Conversion (%)Selectivity for 2° AminePractical Observation
NaBH₄MeOH25>95%LowHigh cyclopentanol byproduct formation.
NaBH₃CNMeOH2585%ModerateToxic HCN gas risk during acidic workup.
NaBH(OAc)₃ DCE 25 >98% High (>95%) Clean conversion; standard protocol choice.
Protocol A: Step-by-Step Reductive Amination

Every step below includes a self-validating quality control (QC) checkpoint to ensure process integrity.

  • Imine Formation: In an oven-dried round-bottom flask under N₂, dissolve cyclopentanone (1.0 eq) and cyclopropylmethanamine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.5 M solution. Add glacial acetic acid (0.1 eq). Stir at room temperature for 2 hours.

    • Self-Validation Check: Extract a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. The complete disappearance of the ketone peak and the appearance of the imine intermediate mass (M+H = 138.1) validate that the reaction is ready for reduction.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the exothermic reduction, preventing thermal degradation of the imine and minimizing over-alkylation[2].

  • Maturation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

  • Quench & Workup: Slowly add saturated aqueous NaHCO₃ until gas evolution (H₂) ceases. Separate the organic layer and extract the aqueous layer with dichloromethane (3 × 20 mL).

    • Self-Validation Check: Check the pH of the aqueous layer; it must be mildly basic (pH ~8) to ensure the amine product is fully deprotonated and partitioned into the organic phase.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via vacuum distillation or silica gel chromatography (DCM:MeOH gradient) to afford pure N-(cyclopropylmethyl)cyclopentanamine.

ReductiveAmination A 1. Reactants Cyclopentanone + Cyclopropylmethanamine B 2. Imine Formation AcOH (cat.), DCE, RT A->B Mix 2 hours C 3. Reduction NaBH(OAc)3, 0°C to RT B->C QC: LC-MS confirms imine intermediate D 4. Quench & Workup Sat. NaHCO3, DCM Extraction C->D 12h Reaction E 5. Pure Product N-(cyclopropylmethyl) cyclopentanamine D->E Distillation / Column Chromatography

Workflow for the reductive amination of cyclopentanone to yield the target secondary amine.

Part 2: Application in Buchwald-Hartwig Cross-Coupling

Mechanistic Causality

Coupling a sterically hindered secondary amine like N-(cyclopropylmethyl)cyclopentanamine to an aryl halide is notoriously difficult. Traditional ligands (e.g., BINAP or dppf) often fail, leading to poor yields or unwanted β -hydride elimination. To overcome this, a highly active precatalyst system utilizing a dialkylbiaryl phosphine ligand such as RuPhos is required ()[3]. RuPhos creates a large steric pocket that facilitates the oxidative addition of the aryl halide and forces the bulky amine into close proximity with the metal center, accelerating the reductive elimination step before side reactions can occur[4].

Quantitative Data: Ligand Optimization

Table 2: Buchwald-Hartwig Ligand Screening for Hindered Amines

LigandPrecatalystBaseYield (%)Mechanistic Observation
BINAPPd(OAc)₂Cs₂CO₃<10%Significant β -hydride elimination observed.
XPhosPd₂(dba)₃NaOtBu45%Slow reductive elimination; incomplete conversion.
RuPhos Pd(OAc)₂ NaOtBu 88% Rapid conversion; steric acceleration achieved.
Protocol B: Step-by-Step Buchwald-Hartwig Amination
  • Catalyst Activation: In a glovebox or using rigorous Schlenk techniques, charge an oven-dried Schlenk tube with Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 eq).

    • Causality: NaOtBu is a strong base required to deprotonate the coordinated secondary amine. Because it is highly moisture-sensitive, an inert atmosphere is non-negotiable to prevent base degradation and catalyst poisoning.

  • Reagent Addition: Add the aryl bromide (1.0 eq) and anhydrous toluene (0.2 M). Stir at room temperature for 5 minutes.

    • Self-Validation Check: The solution should transition from an initial orange/red suspension to a homogeneous pale yellow or greenish hue. This visual cue confirms the successful generation of the active monomeric Pd(0)-RuPhos complex.

  • Reaction Execution: Add N-(cyclopropylmethyl)cyclopentanamine (1.2 eq) via a micro-syringe. Seal the tube and heat to 90 °C for 8 hours.

    • Self-Validation Check: Monitor the reaction color. If the solution remains clear/yellow, the catalytic cycle is actively turning over. If the solution turns opaque black, Pd-black has precipitated, indicating irreversible catalyst deactivation.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the inorganic salts and palladium residues. Concentrate the filtrate and purify via flash chromatography.

BuchwaldHartwig Pd0 Active Pd(0) RuPhos Complex OxAdd Oxidative Addition Pd(II) Species Pd0->OxAdd Aryl Halide Amine Amine Binding & Deprotonation OxAdd->Amine Secondary Amine + Base (NaOtBu) RedElim Reductive Elimination Amine->RedElim Steric Acceleration RedElim->Pd0 Coupled Product Released

Catalytic cycle of the Buchwald-Hartwig cross-coupling utilizing a bulky RuPhos-Pd system.

References

  • ResearchGate. "Reductive amination of cyclopentanone." ResearchGate Publications. Available at: [Link]

  • ACS Publications. "General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis." The Journal of Organic Chemistry. Available at:[Link]

  • Organic Syntheses. "Copper-catalyzed electrophilic amination of diorganozinc reagents." Organic Syntheses. Available at:[Link]

Sources

Application Note: Advanced Safe Handling, Storage, and Transfer Protocols for N-(cyclopropylmethyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & Physicochemical Causality

N-(cyclopropylmethyl)cyclopentanamine (CAS 898911-74-5) is a sterically hindered secondary aliphatic amine widely utilized as a specialized building block in pharmaceutical synthesis and drug discovery workflows[1]. To handle this compound safely, researchers must understand the chemical causality behind its hazard profile.

The nitrogen atom in this secondary amine possesses a highly reactive, unshared lone pair of electrons, rendering the molecule strongly nucleophilic and basic. This fundamental property dictates its primary danger: it is highly corrosive to human tissue. Upon dermal contact, the basicity causes rapid saponification of lipid membranes and extracts water from tissues, leading to severe, irreversible chemical burns [2]. Furthermore, as a low-molecular-weight aliphatic organic compound, it is highly volatile and flammable, with vapors that are heavier than air and capable of traveling to distant ignition sources [3].

Environmentally, the nucleophilic nitrogen makes the compound highly susceptible to auto-oxidation and exothermic reactions with atmospheric carbon dioxide, forming insoluble carbamate salts. If exposed to aqueous environments containing nitrites or strong oxidizers, aliphatic amines can rapidly oxidize to produce N-nitrosamines, which are exceptionally hazardous and carcinogenic [4]. Consequently, handling this reagent demands a rigorous, self-validating system of environmental controls.

Hazard Profiling and Chemical Compatibility

Understanding the chemical incompatibilities of N-(cyclopropylmethyl)cyclopentanamine is critical for safe storage and experimental design. As a strong aliphatic base, it reacts violently with strong oxidizers, heavy metals, and acids.

Table 1: Physicochemical Hazards and Incompatibility Matrix

Hazard ParameterMechanistic CausalityCritical Incompatibilities
Corrosivity Strong base; causes irreversible eye damage and severe skin burns[2],[5].Halogenated solvents (e.g., DCM) in the presence of other bases can form explosive mixtures [6].
Flammability Volatile organic liquid; forms explosive mixtures with air at ambient temperatures[3].Open flames, static discharge, ungrounded laboratory equipment.
Reactivity Nucleophilic nitrogen reacts exothermically with electrophiles and atmospheric CO₂.Strong acids (e.g., Nitric acid, Oleum), acid chlorides, acid anhydrides [7].
Toxicity Inhalation causes severe respiratory distress; potential for N-nitrosamine formation[4].Nitrites, nitrous acid, strong oxidizing agents[7],[4].

Self-Validating Storage Protocols

To ensure the integrity of the chemical and the safety of laboratory personnel, storage must follow a fail-safe, self-validating approach. A self-validating system ensures that any breach in the storage protocol yields a visually or physically detectable signal before a catastrophic failure occurs.

  • Primary Containment: Store the amine in amber borosilicate glass bottles equipped with PTFE-lined silicone septa. The amber glass prevents photo-induced degradation, while the PTFE lining resists the corrosive nature of the amine.

  • Atmospheric Control (The Validation Step): The headspace must be backfilled with high-purity Argon. Argon is denser than nitrogen and provides a superior protective blanket against oxygen and moisture. Self-Validation: If the septum fails and atmospheric air enters, the amine will react with ambient CO₂ to form a white, cloudy carbamate precipitate. A visual inspection of the liquid's clarity immediately validates the integrity of the inert seal.

  • Secondary Containment: Place the primary container in a high-density polyethylene (HDPE) secondary containment bin. While amines can swell certain plastics over prolonged exposure, HDPE is highly suitable for the short-term secondary containment of unexpected leaks or spills [8].

  • Temperature Regulation: Maintain storage at 2°C to 8°C in a flammable-rated, explosion-proof refrigerator to minimize vapor pressure and slow degradation kinetics.

Step-by-Step Experimental Methodology: Air-Free Syringe Transfer

When utilizing N-(cyclopropylmethyl)cyclopentanamine in synthesis workflows, exposure to ambient air must be strictly avoided. The following protocol utilizes standard Schlenk line techniques to ensure a self-validating, safe transfer.

Prerequisites: Perform all operations within a certified chemical fume hood. Required PPE includes a flame-resistant lab coat, double-layered nitrile gloves, and chemical splash goggles[9].

Step 1: Apparatus Preparation

  • Dry a glass, gas-tight syringe and a stainless-steel needle in an oven at 120°C for a minimum of 2 hours.

  • Cool the syringe in a desiccator or under an active Argon stream to prevent atmospheric moisture condensation.

Step 2: Reagent Equilibration

  • Remove the amine from the 2°C–8°C refrigerator.

  • Critical Causality: Allow the sealed bottle to warm completely to room temperature before exposing the septum. Puncturing a cold bottle will cause atmospheric moisture to condense directly inside the reagent, leading to rapid degradation and hazardous pressure buildup.

Step 3: Inert Atmosphere Establishment

  • Connect a Schlenk line to an inlet needle.

  • Pierce the PTFE septum of the amine bottle with the Argon inlet needle to establish a positive pressure blanket[3].

  • Insert the dried extraction syringe through the septum. Purge the syringe by drawing and expelling Argon three times.

Step 4: Extraction and Visual Validation

  • Submerge the needle tip below the liquid level and slowly withdraw the required volume of N-(cyclopropylmethyl)cyclopentanamine.

  • Self-Validation Check: Inspect the drawn liquid in the syringe barrel. It must be perfectly clear and colorless. If cloudiness or a white suspension is observed, the reagent has been compromised by CO₂. Abort the transfer immediately.

Step 5: Transfer and Quenching

  • Transfer the syringe to the reaction vessel (pre-purged with Argon) and inject the amine dropwise to control the exothermic reaction.

  • Cleanup: Immediately rinse the contaminated syringe and needle with a 5% aqueous hydrochloric acid (HCl) solution. This neutralizes the basic amine into a water-soluble, non-volatile hydrochloride salt, safely mitigating inhalation and flammability hazards before standard solvent washing [10].

Visualizing the Self-Validating Workflow

AmineSafety Prep Pre-Transfer Verification Check Septum Integrity Purge Argon Purge (3x) Establish Inert Blanket Prep->Purge Extract Syringe Extraction Draw N-(cyclopropylmethyl)cyclopentanamine Purge->Extract Inspect Visual Inspection Check for Bubbles/Cloudiness Extract->Inspect Inject Reaction Vessel Controlled Injection Inspect->Inject Clear & Bubble-Free Abort Abort Transfer Quench in 5% HCl Inspect->Abort Cloudy (Carbamate Formed)

Caption: Self-validating workflow for air-free extraction and visual inspection of aliphatic amines.

Emergency Response and Spill Mitigation

In the event of a primary containment failure or accidental spill:

  • Evacuate and Isolate: Evacuate personnel from the immediate area and eliminate all ignition sources. Aliphatic amine vapors can travel considerable distances to ignition sources[3].

  • Containment: Do NOT use water jets, as this will spread the flammable liquid. Cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite.

  • Neutralization: Carefully apply a weak acid (e.g., citric acid or dilute acetic acid) to the absorbed spill. This exothermic neutralization converts the volatile, corrosive amine into a stable salt, drastically reducing vapor pressure and toxicity hazards.

  • Disposal: Sweep the neutralized solid into a chemically compatible, sealable container for hazardous waste disposal in accordance with local environmental regulations.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 674, Dimethylamine." PubChem.[Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section III: Chapter 1." OSHA.[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Classification Guidance for Manufacturers, Importers, and Employers." OSHA.[Link]

  • Division of Research Safety, University of Illinois. "Chemical Compatibility Guide." University of Illinois.[Link]

  • Department of Science and Technology (DST), Government of India. "Composite membranes for detecting toxic amines can prevent disasters in industries." DST.[Link]

  • Spillbusters New Zealand. "Chemical Compatibility Guide for Secondary Containment." Spillbusters. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(cyclopropylmethyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of N-(cyclopropylmethyl)cyclopentanamine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving the yield and purity of this valuable secondary amine. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot and optimize your reaction effectively.

Overview of the Primary Synthetic Route: Reductive Amination

The most common and efficient method for synthesizing N-(cyclopropylmethyl)cyclopentanamine is through the direct reductive amination of cyclopentanone with cyclopropylmethanamine. This reaction proceeds in two main steps:

  • Imine Formation: The primary amine (cyclopropylmethanamine) attacks the carbonyl carbon of cyclopentanone to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. This step is typically reversible and often catalyzed by mild acid.[1][2]

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the final secondary amine product.[3]

The choice of reducing agent and reaction conditions is critical to maximizing yield and minimizing side reactions.[4][5]

Reaction Pathway Diagram

G cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Reduction A Cyclopentanone C Hemiaminal Intermediate A->C + Amine B Cyclopropylmethanamine B->C D Iminium Ion C->D - H₂O (Acid Catalyzed) E N-(cyclopropylmethyl) cyclopentanamine D->E + Hydride F Reducing Agent (e.g., NaBH(OAc)₃) F->E

Caption: General workflow for reductive amination.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My overall yield is low. What are the most likely causes and how can I fix them?

Low yield is a common problem that can stem from several factors. A systematic approach is best for diagnosis.

Potential Cause 1: Incomplete Iminium Ion Formation

The formation of the iminium ion is an equilibrium-driven process.[1] If the equilibrium is unfavorable or slow, the subsequent reduction step will be inefficient.

  • Solution:

    • Catalytic Acid: Add a small amount of a weak acid, like acetic acid (AcOH), to the reaction mixture. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial amine attack. Typically, 1-2 molar equivalents are sufficient.[4]

    • Water Removal: The formation of the imine/iminium ion releases water. While not always necessary for modern reductive aminations using agents like sodium triacetoxyborohydride, in some systems, removing this water can shift the equilibrium forward. This is less of a concern with NaBH(OAc)₃ as it is tolerant to small amounts of water.[6]

    • Pre-formation: Consider a stepwise or indirect approach. Mix the cyclopentanone and cyclopropylmethanamine in the solvent (e.g., methanol or DCE) and stir for a period (e.g., 30-60 minutes) to allow for imine formation before adding the reducing agent.[4][7]

Potential Cause 2: Suboptimal Reducing Agent or Conditions

The choice and handling of the reducing agent are critical.

  • Solution:

    • Select the Right Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice for this transformation. It is milder and more selective for reducing the iminium ion in the presence of the starting ketone compared to stronger agents like sodium borohydride (NaBH₄).[4][6] This selectivity prevents the formation of cyclopentanol as a major byproduct.[8]

    • Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. A common starting point is 1.3 to 1.6 molar equivalents relative to the limiting reagent (typically the ketone).[4]

    • Reagent Quality: Hydride reagents can degrade upon exposure to moisture. Use a fresh bottle or ensure your reagent has been stored properly in a desiccator.

Potential Cause 3: Competing Side Reactions

The most common side reactions are the reduction of the starting ketone and over-alkylation of the amine product.

  • Solution:

    • To Prevent Ketone Reduction: As mentioned, use a selective reducing agent like NaBH(OAc)₃ or NaBH₃CN. These reagents are less reactive towards ketones at the mildly acidic or neutral pH at which reductive aminations are typically run.[9][10]

    • To Prevent Over-Alkylation: The desired secondary amine product can, in theory, react with another molecule of cyclopentanone to form a tertiary amine. While this is less common with ketones than with aldehydes, it can be suppressed by using a slight molar excess (e.g., 5%) of the primary amine (cyclopropylmethanamine).[4]

Troubleshooting Workflow

G Start Low Yield Observed CheckImine Analyze for Starting Materials (TLC, GC-MS) Start->CheckImine CheckSideProducts Analyze for Byproducts (Cyclopentanol, Tertiary Amine) CheckImine->CheckSideProducts No, starting materials consumed IncompleteImine Issue: Incomplete Imine Formation CheckImine->IncompleteImine Yes, starting materials remain SuboptimalReduction Issue: Inefficient Reduction CheckSideProducts->SuboptimalReduction No significant byproducts SideReactions Issue: Competing Side Reactions CheckSideProducts->SideReactions Yes, byproducts detected FixImine Solution: 1. Add catalytic AcOH. 2. Pre-form imine before adding reductant. IncompleteImine->FixImine FixReduction Solution: 1. Use fresh NaBH(OAc)₃ (1.5 eq). 2. Ensure anhydrous solvent. SuboptimalReduction->FixReduction FixSideReactions Solution: 1. Use selective NaBH(OAc)₃ to avoid alcohol. 2. Use slight excess of primary amine. SideReactions->FixSideReactions

Caption: A troubleshooting workflow for low yield issues.

Q2: Which reducing agent is best? A comparison.

While many hydride reagents can work, their selectivity and reactivity differ.[3]

Reducing AgentProsConsRecommended Solvent
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Excellent selectivity for iminium ions over ketones.[4] Mild and does not require strictly anhydrous conditions. Commercially available and easy to handle.More expensive than NaBH₄. Water sensitive, though less so than other hydrides.[7]Dichloroethane (DCE), Tetrahydrofuran (THF)[5]
Sodium Cyanoborohydride (NaBH₃CN) Good selectivity for iminium ions at mildly acidic pH.[9] Stable in acidic solutions.[1]Highly toxic: Can release HCN gas upon acidic workup.[3] Slower reaction rates compared to NaBH(OAc)₃.[4]Methanol (MeOH)
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Poor selectivity: Can readily reduce the starting cyclopentanone to cyclopentanol, lowering yield.[7][9] Requires a two-step procedure (pre-formation of imine is essential).[6]Methanol (MeOH), Ethanol (EtOH)

Recommendation: For reliability, safety, and high yield in a one-pot procedure, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice for this synthesis.[2][4]

Q3: What is the optimal solvent and temperature?
  • Solvent: 1,2-Dichloroethane (DCE) is the most commonly cited and effective solvent for reductive aminations using NaBH(OAc)₃, as reactions are generally faster in DCE than in THF.[4][5]

  • Temperature: The reaction is typically run at room temperature (ambient, ~20-25 °C). The reaction is generally efficient at this temperature, and heating is not required and may promote side reactions.

Q4: How should I monitor the reaction's progress?

Monitoring the disappearance of the limiting starting material (cyclopentanone) is the most effective method.

  • Thin-Layer Chromatography (TLC): A simple and rapid method. Use a non-polar eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The amine product will have a lower Rf than the ketone. Stain with potassium permanganate to visualize both spots.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides a more quantitative assessment of the reaction conversion and can help identify the presence of byproducts like cyclopentanol or over-alkylated amine.

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis, based on established procedures.[4]

Reagents & Materials:

  • Cyclopentanone

  • Cyclopropylmethanamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional, but recommended)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add cyclopentanone (1.0 eq).

  • Addition of Amine: Add anhydrous 1,2-dichloroethane (DCE) to create a ~0.2 M solution. Begin stirring and then add cyclopropylmethanamine (1.05 eq).

  • (Optional but Recommended) Acid Catalyst: Add glacial acetic acid (1.1 eq) and allow the mixture to stir at room temperature for 20-30 minutes to facilitate iminium ion formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. An exotherm may be observed. Maintain the temperature with a water bath if necessary.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction by TLC or GC-MS every 1-2 hours. The reaction is typically complete within 3 to 24 hours.[4]

  • Workup: Once the reaction is complete (disappearance of cyclopentanone), carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-(cyclopropylmethyl)cyclopentanamine.

References

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). YouTube. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. (2009). ResearchGate. [Link]

  • Reductive amination NaB(AcO)3. (2023). Reddit. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. [Link]

  • Reductive amination of cyclopentanone. (n.d.). ResearchGate. [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025). The Journal of Organic Chemistry. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Amination of cyclopentanone and accompanied by‐reactions. (2024). ResearchGate. [Link]

  • Reductive amination in case of secondary amines. (2019). Chemistry Stack Exchange. [Link]

  • Reductive Amination. (n.d.). Chemistry Steps. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

Sources

Technical Support Center: Troubleshooting N-(cyclopropylmethyl)cyclopentanamine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of secondary amines. The synthesis of N-(cyclopropylmethyl)cyclopentanamine is typically achieved via reductive amination. However, this powerful C–N bond-forming reaction is prone to specific side reactions if the kinetic and thermodynamic parameters are not strictly controlled.

This guide is designed as a self-validating system to help you diagnose, troubleshoot, and eliminate common impurities in your workflow.

Part 1: Synthesis Strategy & Impurity Profiling (FAQs)

Q1: What is the most robust synthetic route to minimize impurities for this specific molecule? A: You have two primary retro-synthetic disconnections for this reductive amination:

  • Route A: Cyclopentanamine (1° amine) + Cyclopropanecarboxaldehyde (Aldehyde)

  • Route B: Cyclopropylmethanamine (1° amine) + Cyclopentanone (Ketone)

Recommendation: Always select Route B . Aldehydes (Route A) are highly electrophilic and lack steric bulk, making them notoriously prone to over-alkylation, which generates tertiary amine impurities[1]. Furthermore, aldehydes are easily reduced to primary alcohols (cyclopropylmethanol) by reducing agents[2]. Ketones (Route B) are sterically bulkier, which kinetically disfavors the second reductive amination step, thereby maximizing the yield of your target secondary amine[2].

Q2: My LC-MS shows a +M mass corresponding to a tertiary amine. Why is over-alkylation happening, and how do I stop it? A: The target product, N-(cyclopropylmethyl)cyclopentanamine, is a secondary amine and remains nucleophilic. If unreacted carbonyl starting material is present in the mixture, the secondary amine can condense with it to form an iminium ion, which is subsequently reduced to a tertiary amine (e.g., N,N-dicyclopentylcyclopropylmethanamine)[3].

  • Causality & Solution: To suppress this, you must control the stoichiometry. Use a slight excess of the primary amine (1.10 eq) to ensure all the ketone is consumed[2]. Additionally, employ an "indirect" reductive amination: allow the primary amine and ketone to form the imine completely before adding the reducing agent[4].

Q3: I am detecting a large amount of cyclopentanol in my crude mixture. What causes this? A: This occurs when your reducing agent reduces the cyclopentanone starting material directly, rather than waiting for it to condense into the imine[1].

  • Causality & Solution: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is too aggressive and will rapidly reduce ketones. Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃)[2]. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making NaBH(OAc)₃ a milder reagent that selectively reduces protonated imines (iminium ions) over ketones under weakly acidic conditions[3].

Q4: The imine intermediate forms, but the reduction step stalls. How do I drive it to completion? A: NaBH(OAc)₃ requires the imine to be protonated into an iminium ion to facilitate hydride transfer[2]. If the reaction mixture is neutral or basic, the reduction rate drops to near zero.

  • Causality & Solution: Add 1.0 equivalent of glacial acetic acid to adjust the pH to approximately 4.5 - 5.0[3]. This pH is the "Goldilocks zone": it is acidic enough to protonate the imine into a highly electrophilic iminium ion, but not so acidic that it protonates the primary amine starting material (which would completely halt the initial imine formation)[4].

Part 2: Quantitative Data & Impurity Comparison

To aid in your route selection and expected impurity profiling, review the comparative data below.

Table 1: Impurity Profiling and Route Comparison for N-(cyclopropylmethyl)cyclopentanamine

Synthesis RouteCarbonyl SubstrateAmine SubstrateMajor Impurity 1 (Over-alkylation)Major Impurity 2 (Direct Reduction)Expected Crude Purity
Route A CyclopropanecarboxaldehydeCyclopentanamineHigh (N,N-bis(cyclopropylmethyl)cyclopentanamine)High (Cyclopropylmethanol)60 - 70%
Route B CyclopentanoneCyclopropylmethanamineLow (Sterically hindered tertiary amine)Low (Ketone resists mild reductants)> 90%

Part 3: Validated Experimental Protocol

This self-validating protocol utilizes Route B (Indirect Reductive Amination) to synthesize the target molecule while actively suppressing the impurities discussed above.

Objective: Synthesize N-(cyclopropylmethyl)cyclopentanamine with >95% purity prior to chromatography. Reagents: Cyclopropylmethanamine (1.1 eq), Cyclopentanone (1.0 eq), NaBH(OAc)₃ (1.5 eq), Glacial Acetic Acid (1.0 eq), Anhydrous Dichloroethane (DCE, 0.2 M).

Step-by-Step Methodology:

  • Imine Pre-formation (Kinetic Control): In an oven-dried flask under N₂, dissolve cyclopentanone (1.0 eq) and cyclopropylmethanamine (1.1 eq) in anhydrous DCE.

    • Causality: Using a precise 10% excess of the amine ensures complete consumption of the ketone, eliminating the electrophilic substrate required for tertiary amine over-alkylation[2].

  • Acidification (Activation): Add glacial acetic acid (1.0 eq) dropwise at 0 °C. Stir at room temperature for 2 hours.

    • In-Process Control (IPC): Analyze by LC-MS or ¹H-NMR. Proceed only when ketone consumption is >98%.

    • Causality: Acetic acid lowers the pH to ~4.5, converting the neutral imine into a highly electrophilic iminium ion. This is the exact species recognized and reduced by NaBH(OAc)₃[3].

  • Selective Reduction: Cool the mixture back to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes. Stir for 12 hours at room temperature.

    • Causality: Portion-wise addition controls the exotherm. NaBH(OAc)₃ is utilized because it is strictly selective for iminium ions, preventing the direct reduction of any trace unreacted ketone into cyclopentanol[1].

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ until gas evolution ceases and the aqueous layer reaches pH 8. Extract 3x with Dichloromethane (DCM). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Causality: The basic quench neutralizes the acetic acid and breaks down stable boron-amine complexes, ensuring the secondary amine product is deprotonated and partitions cleanly into the organic layer.

Part 4: Visualizations

ReactionPathway A Cyclopropylmethanamine (1° Amine) C Iminium Ion Intermediate A->C + H+ - H2O B Cyclopentanone (Ketone) B->C E Cyclopentanol (Alcohol Impurity) B->E Direct Reduction (If NaBH4 used) D N-(cyclopropylmethyl)cyclopentanamine (Target 2° Amine) C->D NaBH(OAc)3 (Selective) F Tertiary Amine (Over-alkylation) D->F + Excess Ketone + Reductant

Fig 1: Reaction pathway and impurity generation in Route B reductive amination.

TroubleshootingLogic Start LC-MS Analysis of Crude Mixture OAlk Issue: Tertiary Amine > 5% (Over-alkylation) Start->OAlk Alc Issue: Alcohol > 10% (Direct Reduction) Start->Alc Imine Issue: Unreacted Imine > 5% (Stalled Reaction) Start->Imine Sol1 Action: Use Route B (Ketone + Amine) Increase Amine Equivalents to 1.1 OAlk->Sol1 Sol2 Action: Pre-form Imine (2-4h) Switch reductant to NaBH(OAc)3 Alc->Sol2 Sol3 Action: Add 1.0 eq Acetic Acid Optimize pH to 4.5 - 5.0 Imine->Sol3

Fig 2: Troubleshooting logic tree for resolving common reductive amination impurities.

Sources

Technical Support Center: Optimizing Reaction Conditions for N-(cyclopropylmethyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(cyclopropylmethyl)cyclopentanamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing this crucial synthesis. We will focus on the most robust and widely accepted method: the reductive amination of cyclopentanone with cyclopropylmethanamine. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.

The synthesis of secondary amines via reductive amination is a cornerstone of modern organic chemistry, particularly in pharmaceutical development.[1] The target molecule, N-(cyclopropylmethyl)cyclopentanamine, is an important building block whose synthesis requires careful control to ensure high yield and purity.[2][3] This guide provides field-proven insights to navigate the common challenges encountered during its synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. We diagnose the likely causes and provide actionable, step-by-step solutions.

Issue 1: Low or No Product Yield

A low yield is the most common challenge, often stemming from issues with iminium ion formation or the reduction step.

Possible Cause A: Inefficient Iminium Ion Formation The reaction proceeds via a critical iminium ion intermediate, formed from the condensation of cyclopentanone and cyclopropylmethanamine. This equilibrium can be unfavorable.[4]

Solutions:

  • Catalytic Acid: For ketones, the rate of imine formation can be slow. The addition of a catalytic amount of a weak acid, such as acetic acid (typically 0.1-0.2 equivalents), can significantly accelerate this step.[5][6] The acid protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack.

  • Reaction Time: Allow the ketone and amine to stir together for a period (e.g., 30-60 minutes) before introducing the reducing agent. This gives the iminium ion time to form.

  • Water Removal: While modern reagents like sodium triacetoxyborohydride are tolerant of small amounts of water, the imine-forming condensation does produce one equivalent of water. In sluggish reactions, the use of a dehydrating agent like anhydrous MgSO₄ or molecular sieves can push the equilibrium forward, though this is often unnecessary with the recommended protocol.

Possible Cause B: Inactive or Insufficient Reducing Agent The hydride source is critical for the final reduction step.

Solutions:

  • Reagent Quality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is hygroscopic and can degrade upon prolonged exposure to air. Use a fresh bottle or a properly stored reagent.

  • Stoichiometry: Ensure you are using a slight excess of the reducing agent (typically 1.2 to 1.5 molar equivalents relative to the limiting reactant) to drive the reaction to completion.

Possible Cause C: Suboptimal Reaction Temperature While the reaction is typically run at room temperature, kinetics can be slow.

Solution:

  • If the reaction is sluggish after several hours at room temperature, gently heating the mixture to 35-40°C can increase the rate. Monitor carefully, as higher temperatures can sometimes promote side reactions.

Issue 2: Significant Byproduct Formation

The presence of impurities complicates purification and reduces yield. The most common byproducts are cyclopentanol and unreacted starting materials.

Possible Cause A: Formation of Cyclopentanol This occurs when the reducing agent reacts with the starting ketone (cyclopentanone) instead of the iminium ion intermediate.

Solution:

  • Choice of Reducing Agent: This is the most critical factor. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice specifically because it is a mild and selective reducing agent that reduces iminium ions much faster than ketones.[5][7] If you are using a more powerful or less selective reducing agent like sodium borohydride (NaBH₄), significant cyclopentanol formation is expected.[8] Switching to NaBH(OAc)₃ is the most effective solution.

Possible Cause B: Over-alkylation In some reductive aminations, the desired secondary amine product can react again with the carbonyl compound, leading to a tertiary amine. While less common in this specific reaction, it can occur if reaction conditions are forced.[9]

Solution:

  • Stepwise Procedure: A two-step process can offer better control. First, form the imine, confirm its formation via an analytical method like TLC or GC-MS, and then add the reducing agent.[5][10]

  • Stoichiometry Control: Using a slight excess of the amine can help, but careful control of equivalents is the primary method to avoid this.

Troubleshooting Flowchart

The following diagram provides a logical workflow for diagnosing and solving common issues during the synthesis.

Troubleshooting start Problem Encountered low_yield Low or No Yield start->low_yield impurities Significant Impurities start->impurities check_imine Check Imine Formation: - Add catalytic Acetic Acid - Pre-stir ketone & amine low_yield->check_imine Possible Cause check_reductant Check Reducing Agent: - Use fresh NaBH(OAc)₃ - Use 1.2-1.5 eq. low_yield->check_reductant Possible Cause check_temp Check Temperature: - Gentle warming (35-40°C) low_yield->check_temp Possible Cause cyclopentanol Cyclopentanol byproduct? impurities->cyclopentanol over_alkylation Over-alkylation byproduct? impurities->over_alkylation success Problem Resolved check_imine->success check_reductant->success check_temp->success cyclopentanol->over_alkylation No use_nabhoac Root Cause: Non-selective reductant. Solution: Switch to NaBH(OAc)₃. cyclopentanol->use_nabhoac Yes control_st Solution: - Control stoichiometry - Consider stepwise procedure over_alkylation->control_st Yes over_alkylation->success No use_nabhoac->success control_st->success

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for the synthesis of N-(cyclopropylmethyl)cyclopentanamine?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. It is a mild, selective reagent that is particularly effective for reductive aminations.[1] Unlike sodium cyanoborohydride (NaBH₃CN), it is non-toxic and does not generate hazardous cyanide byproducts.[1][6] Compared to sodium borohydride (NaBH₄), it offers superior selectivity, minimizing the reduction of the starting cyclopentanone to cyclopentanol.[5][7]

Q2: What is the optimal solvent and concentration?

A2: 1,2-Dichloroethane (DCE) is the most commonly cited and preferred solvent for reductive aminations with NaBH(OAc)₃.[5] Dichloromethane (DCM) is also highly effective and often used. Tetrahydrofuran (THF) is another viable option. Reactions are typically run at a concentration of 0.2-0.5 M with respect to the limiting reagent.

Q3: How should I monitor the reaction's progress?

A3: The reaction can be effectively monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: Use a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The starting cyclopentanone will have a higher Rf value than the more polar amine product. Staining with potassium permanganate or ninhydrin can help visualize the spots.

  • GC-MS: This is an excellent method to confirm the disappearance of starting materials and the appearance of the product peak with the correct mass (139.24 g/mol ).

Q4: What are the primary safety considerations for this reaction?

A4:

  • Cyclopropylmethanamine: This reagent is flammable and corrosive. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

  • Solvents: Dichloromethane (DCM) and 1,2-Dichloroethane (DCE) are halogenated solvents and should be handled with care in a fume hood.

  • Quenching: The reaction is typically quenched by the slow addition of an aqueous basic solution, like saturated sodium bicarbonate (NaHCO₃). This neutralizes the acetic acid and hydrolyzes any remaining reducing agent. Be aware that this can generate gas (H₂), so ensure adequate venting.

Experimental Protocols & Data

Optimized Protocol for N-(cyclopropylmethyl)cyclopentanamine Synthesis

This protocol is designed for a 10 mmol scale and can be adapted for larger scales.

Materials:

  • Cyclopentanone (0.84 g, 10.0 mmol, 1.0 eq)

  • Cyclopropylmethanamine (0.78 g, 11.0 mmol, 1.1 eq)

  • Sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq)

  • Glacial Acetic Acid (0.12 g, 2.0 mmol, 0.2 eq)

  • Dichloromethane (DCM), anhydrous (40 mL)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentanone and cyclopropylmethanamine.

  • Solvent Addition: Add 40 mL of anhydrous DCM and stir to dissolve.

  • Acid Catalyst: Add the glacial acetic acid and stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Reduction: Slowly add the sodium triacetoxyborohydride to the stirring solution in portions over 15 minutes. Note: The reaction may warm slightly.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or GC-MS every 2-3 hours. The reaction is typically complete within 4-12 hours.

  • Workup (Quench): Once the reaction is complete, slowly and carefully add 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 20 mL portions of DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel or, for better performance with amines, NH-silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.[11]

General Synthesis Workflow

The following diagram illustrates the standard workflow for the synthesis and purification process.

Workflow cluster_prep Reaction Phase cluster_workup Workup & Isolation cluster_purify Purification & Analysis reagents 1. Combine Cyclopentanone, Cyclopropylmethanamine, & Acetic Acid in DCM stir 2. Stir 1h at RT (Imine Formation) reagents->stir reduction 3. Add NaBH(OAc)₃ Stir 4-12h at RT stir->reduction quench 4. Quench with sat. aq. NaHCO₃ reduction->quench extract 5. Extract with DCM (3x) quench->extract dry 6. Dry (Na₂SO₄), Filter, & Concentrate extract->dry purify 7. Purify via Column Chromatography dry->purify analyze 8. Characterize Pure Product (NMR, GC-MS) purify->analyze

Caption: Standard workflow for reductive amination synthesis.

Recommended Reaction Parameters
ParameterRecommended ValueRationale
Cyclopentanone 1.0 eqLimiting reagent.
Cyclopropylmethanamine 1.1 - 1.2 eqA slight excess helps drive the imine formation equilibrium.
Reducing Agent 1.2 - 1.5 eqEnsures complete reduction of the iminium intermediate.
Acid Catalyst 0.1 - 0.2 eqCatalyzes the rate-limiting imine formation for ketones.[6]
Temperature Room Temp (20-25°C)Provides a good balance of reaction rate and selectivity.[11]
Reaction Time 4 - 12 hoursTypically sufficient for completion; monitor for confirmation.
References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Myers, A. G. Reductive Amination of Carbonyl Compounds. Myers Research Group, Harvard University. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic-chemistry.org. [Link]

  • University of California, Irvine. Sodium Cyanoborohydride SOP. UCI Environmental Health & Safety. [Link]

  • Yang, Z., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PMC. [Link]

  • Gandomkar, S., et al. (2019). Optimization of the reaction conditions for the reductive amination of trilaurin. ResearchGate. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. Organic-chemistry.org. [Link]

  • Mondal, B., et al. (2019). Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate. [Link]

Sources

N-(cyclopropylmethyl)cyclopentanamine stability issues and degradation products

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(cyclopropylmethyl)cyclopentanamine (CAS: 898911-74-5)[1][2]. This portal is designed for researchers, analytical chemists, and formulation scientists dealing with the stability, storage, and handling of this sterically hindered secondary amine.

Because this compound features both a secondary amine core and a highly strained cyclopropylmethyl group, it is susceptible to specific degradation pathways, including N-oxidation, carbamate formation, and radical-mediated ring-opening[3][4]. This guide provides causal explanations, diagnostic workflows, and self-validating protocols to ensure the integrity of your experimental results.

Part 1: Core Stability Issues & Degradation Pathways (FAQs)

Q1: Why does my N-(cyclopropylmethyl)cyclopentanamine sample develop a yellowish tint and show a +16 Da mass shift over time? A: This is a classic signature of N-oxidation . Secondary amines are highly susceptible to oxidation by atmospheric oxygen or reactive oxygen species (ROS), forming hydroxylamines (-N-OH) or nitrones[3]. The electron-donating nature of the cyclopentyl and cyclopropylmethyl groups increases the electron density on the nitrogen, making it a prime target for electrophilic oxygen species.

Q2: I am observing an isomeric impurity with the exact same mass as the parent compound, but with a different retention time. What is happening? A: You are likely observing a homoallyl rearrangement . The cyclopropylmethyl group is notoriously sensitive to radical or carbocation-mediated ring opening. If the molecule undergoes a single-electron transfer (often photo-induced or metal-catalyzed), the resulting cyclopropylmethyl radical rapidly rearranges to a homoallyl radical to relieve the immense ring strain of the cyclopropane moiety[4]. This results in an isomeric degradation product (e.g., N-(but-3-en-1-yl)cyclopentanamine).

Q3: My stock solution has formed a white precipitate after being left on the benchtop. Is the compound crashing out of solution? A: No, the compound is reacting with atmospheric carbon dioxide. Secondary amines act as nucleophiles that attack CO2, forming insoluble carbamate salts . This reaction is reversible under acidic conditions but will deplete the active titer of your free base amine during standard benchtop handling.

Mechanistic Degradation Network

G A N-(cyclopropylmethyl) cyclopentanamine B Oxidation (ROS/Air) A->B O2 / Light C CO2 Exposure A->C Atmospheric CO2 D N-Hydroxylamine / Nitrone (+16 Da / +14 Da) B->D N-Oxidation E Homoallyl Rearrangement (Isomeric Mass) B->E Radical Intermediate F Carbamate Salt (+44 Da) C->F Nucleophilic Attack

Caption: Primary degradation pathways of N-(cyclopropylmethyl)cyclopentanamine.

Part 2: Experimental Troubleshooting & Diagnostics

To effectively troubleshoot degradation, you must implement a self-validating diagnostic workflow. The following table summarizes the quantitative diagnostic markers for the primary degradation products.

Table 1: Diagnostic Markers for Degradation Products
Degradation PathwayTrigger ConditionLC-MS Shift (m/z)NMR Signature (1H)Mitigation Strategy
N-Oxidation Ambient Air, Light, Peroxides+16 Da (Hydroxylamine)Downfield shift of α-protonsStore under Argon, add BHT
Carbamate Formation Atmospheric CO2 exposure+44 Da (Carbamate anion)Broadening of N-H peakHandle in glovebox, seal tightly
Ring Opening Acidic pH, UV Light, Metals0 Da (Isomerization)Loss of cyclopropyl multiplets (0.1-0.5 ppm), appearance of alkene peaks (5.0-6.0 ppm)Avoid strong acids, use amber vials
Diagnostic Workflow for Impurity Identification

G Start Detect Impurity or Precipitate in Sample Check Isolate via Prep-HPLC Start->Check Mass High-Res MS Analysis Check->Mass M1 +16 Da Shift (N-Oxide/Hydroxylamine) Mass->M1 M2 +44 Da Shift (Carbamate Salt) Mass->M2 M3 Isomeric Mass (Ring Opening) Mass->M3

Caption: Step-by-step diagnostic workflow for identifying amine degradation products.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your handling of N-(cyclopropylmethyl)cyclopentanamine, follow this self-validating protocol for preparing and storing stock solutions. The protocol includes built-in validation steps to confirm that degradation has been successfully arrested.

Protocol: Preparation and Stabilization of Amine Stock Solutions

Objective: To prepare a 100 mM stock solution of N-(cyclopropylmethyl)cyclopentanamine that is resistant to N-oxidation and carbamate formation.

Materials Required:

  • N-(cyclopropylmethyl)cyclopentanamine (Free base)

  • Anhydrous, degassed solvent (e.g., Acetonitrile or Dichloromethane)

  • Argon or Nitrogen gas line (Schlenk line)

  • Butylated hydroxytoluene (BHT) - Antioxidant scavenger

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the chosen solvent with Argon for 30 minutes to displace dissolved oxygen and CO2. Causality: Removing dissolved gases prevents the baseline formation of carbamates and hydroxylamines.

  • Antioxidant Addition: Add BHT to the degassed solvent to achieve a final concentration of 50 ppm. Causality: BHT acts as a radical scavenger, intercepting ROS before they can initiate the cyclopropylmethyl radical ring-opening cascade[4].

  • Amine Transfer: Inside a nitrogen-filled glovebox, weigh the required mass of N-(cyclopropylmethyl)cyclopentanamine and transfer it to an amber glass vial. Causality: Amber glass prevents UV-induced single-electron transfer reactions.

  • Dissolution: Add the degassed, BHT-stabilized solvent to the amine. Seal the vial with a PTFE-lined septum cap.

  • Validation Step (The Self-Check): Immediately withdraw a 10 µL aliquot and inject it into the LC-MS. Record the Area Under the Curve (AUC) for the parent mass and verify the absence of +16 Da and +44 Da peaks. Repeat this validation step every 30 days of storage. If the parent AUC deviates by >2%, the seal has been compromised.

References

  • Master Organic Chemistry. "3 Factors That Stabilize Free Radicals." Master Organic Chemistry,[Link]

Sources

Validation & Comparative

N-(cyclopropylmethyl)cyclopentanamine vs. Analogous Building Blocks: A Strategic Comparison Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

In modern Fragment-Based Drug Discovery (FBDD) and lead optimization, the strategic selection of secondary amine building blocks profoundly impacts a molecule's physicochemical profile, target affinity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. N-(cyclopropylmethyl)cyclopentanamine (CAS 898911-74-5) has emerged as a highly valuable, sp³-rich pharmacophoric fragment. By combining a conformationally restricted cyclopentyl ring with a cyclopropylmethyl appendage, this compound offers a unique balance of steric bulk, lipophilicity, and metabolic resistance.

This guide objectively compares N-(cyclopropylmethyl)cyclopentanamine against its structural analogues—N-methylcyclopentanamine, N-benzylcyclopentanamine, and N-(cyclopropylmethyl)cyclohexanamine—providing mechanistic insights and self-validating experimental protocols for drug development professionals.

Physicochemical and Structural Profiling

When optimizing a lead compound, substituting a simple N-methyl group with a bulkier moiety can drastically alter Lipophilic Ligand Efficiency (LLE) and target residence time. The table below summarizes the comparative cheminformatics profiles of these analogous secondary amines.

CompoundMW ( g/mol )cLogP*TPSA (Ų)Steric Hindrance (N-alkyl)Primary Metabolic Liability
N-(cyclopropylmethyl)cyclopentanamine 139.242.512.0HighLow (CYP450 resistant)
N-methylcyclopentanamine 99.171.212.0LowHigh (Rapid N-demethylation)
N-benzylcyclopentanamine 175.272.812.0ModerateHigh (Benzylic oxidation)
N-(cyclopropylmethyl)cyclohexanamine 153.262.912.0Very HighLow (CYP450 resistant)

*Calculated approximations standard in early-stage FBDD profiling.

Mechanistic Advantages in Drug Design

The "Magic" of the Cyclopropylmethyl Group: Metabolic Stability

A major attrition factor in CNS and GPCR-targeted drugs is rapid N-dealkylation by Cytochrome P450 (CYP450) enzymes (e.g., CYP3A4, CYP2D6). Simple N-methyl groups are highly susceptible to C-alpha hydrogen atom transfer (HAT), leading to unstable carbinolamine intermediates and subsequent rapid demethylation[1].

Replacing an N-methyl with an N-cyclopropylmethyl group fundamentally alters this metabolic trajectory. The oxidation shifts from a HAT mechanism to a single electron transfer (SET) mechanism, forming an aminium radical cation[2]. The cyclopropyl ring's unique π-character and bond dissociation energies either resist fragmentation or undergo a distinct, slower ring-opening pathway. This mitigates rapid clearance, thereby significantly extending the in vitro half-life in human liver microsomes (HLM)[3].

Steric and Conformational Tuning

The cyclopentyl group offers a "Goldilocks" zone for hydrophobic pocket packing. It is less sterically demanding and more conformationally flexible (adopting an envelope conformation) than a rigid cyclohexyl chair, yet provides more lipophilic surface area than smaller rings. When combined with the cyclopropylmethyl motif, the resulting tertiary amides or basic amines exhibit optimal spatial geometry for targets like Histamine H3, CXCR4, and various opioid receptors, minimizing off-target cholinergic activity[4].

G CYP CYP450 Enzyme Active Site NMe N-Methyl Analogue CYP->NMe NCp N-Cyclopropylmethyl Analogue CYP->NCp HAT Hydrogen Atom Transfer (C-alpha) NMe->HAT Clear Rapid N-Demethylation (High Clearance) HAT->Clear SET Single Electron Transfer (Aminium Radical) NCp->SET Stable Resists Fragmentation (Metabolic Stability) SET->Stable

CYP450 metabolic pathway divergence: N-methyl vs. N-cyclopropylmethyl amines.

Experimental Protocols & Workflows

To objectively validate the performance of N-(cyclopropylmethyl)cyclopentanamine against its analogues, the following self-validating experimental systems must be employed.

Protocol 1: High-Throughput Microsomal Stability Assay (HLM)

This protocol quantifies the metabolic resistance conferred by the cyclopropylmethyl group.

  • Causality & Design: NADPH is utilized as the essential cofactor for CYP450 enzymes; a minus-NADPH control is mandatory to rule out non-CYP mediated degradation (e.g., esterases). Cold acetonitrile containing an internal standard (IS) is used to instantly precipitate microsomal proteins, halting the reaction while normalizing LC-MS/MS ionization variations.

  • Step 1: Reagent Preparation. Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4). Prepare a 10 mM NADPH regenerating system.

  • Step 2: Incubation. Pre-incubate 1 µM of the test compound (e.g., N-(cyclopropylmethyl)cyclopentanamine derivative) with the HLM suspension at 37 °C for 5 minutes.

  • Step 3: Reaction Initiation. Add the NADPH system to initiate the reaction. Maintain at 37 °C.

  • Step 4: Quenching & Time-Course. At specific intervals (0, 15, 30, 60, and 120 min), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing 100 ng/mL Verapamil (Internal Standard).

  • Step 5: Analysis. Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol 2: Parallel Amide Coupling for Library Generation

When integrating these fragments into FBDD libraries, steric hindrance dictates synthetic choices.

  • Causality & Design: N-(cyclopropylmethyl)cyclopentanamine is a highly sterically hindered secondary amine. Standard coupling reagents (like EDC/HOBt) often fail or proceed too slowly. HATU is required because it generates a highly reactive HOAt ester, overcoming the steric clash between the bulky cyclopentyl/cyclopropylmethyl groups and the incoming acylium intermediate.

  • Step 1: Activation. Dissolve the core carboxylic acid scaffold (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Step 2: Amine Addition. Add N-(cyclopropylmethyl)cyclopentanamine (1.5 eq) to the mixture.

  • Step 3: Reaction. Stir at 40 °C for 16–24 hours. Monitor completion via LC-MS.

  • Step 4: Purification. Quench with saturated aqueous NaHCO3​ , extract with EtOAc, and purify via reverse-phase preparative HPLC to yield the target tertiary amide.

Workflow Core Core Scaffold (Carboxylic Acid) Synth Parallel Synthesis (HATU/DIPEA, 40°C) Core->Synth Amine Amine Diversification (sp3-rich fragments) Amine->Synth ADME In Vitro ADME (HLM Stability Assay) Synth->ADME Lead Lead Selection (High LLE, Low CL) ADME->Lead

Fragment-based parallel synthesis and ADME screening workflow.

References

  • [1] Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity. Dalton Transactions (RSC Publishing). Available at:[Link]

  • [3] Lead compound optimization strategy (1) - Changing metabolic pathways and optimizing metabolism stability. ResearchGate. Available at:[Link]

  • [2] N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. PubMed / Journal of the American Chemical Society. Available at:[Link]

  • [4] Design, Synthesis, and Pharmacological Evaluation of Second-Generation Tetrahydroisoquinoline-Based CXCR4 Antagonists with Favorable ADME Properties. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(cyclopropylmethyl)cyclopentanamine
Reactant of Route 2
Reactant of Route 2
N-(cyclopropylmethyl)cyclopentanamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.